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Core Science & Biosynthesis

Foundational

2-Amino-4-(benzyloxy)butanoic acid hydrochloride chemical structure

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)butanoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride, a non-canonical amino acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry. As a derivative of homoserine, its side chain is protected by a benzyl ether, making it a valuable building block for solid-phase peptide synthesis (SPPS) and the development of complex molecular architectures. This document details its chemical structure, the strategic role of the benzyl protecting group, plausible synthetic methodologies, and robust analytical techniques for its characterization. Furthermore, it explores its potential applications in peptide science and drug discovery, offering field-proven insights for professionals engaged in these areas.

Core Chemical Identity and Structural Features

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is the hydrochloride salt of an alpha-amino acid. Its structure is based on a four-carbon butanoic acid backbone, featuring an amino group at the C2 (alpha) position and a benzyloxy group at the C4 position. The presence of the hydrochloride salt protonates the primary amine, enhancing its stability and solubility in aqueous media. The chiral center at the C2 position means the compound can exist as D- and L-enantiomers, which is a critical consideration for its use in biological systems.

Caption: Figure 1: Chemical Structure of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValue
Chemical Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.70 g/mol
Appearance Typically a white to off-white solid
Chirality Contains one stereocenter (C2)
Key Functional Groups Primary amine (hydrochloride salt), Carboxylic acid, Benzyl ether

The Benzyl Ether: A Strategic Protecting Group

In multistep synthesis, particularly in peptide chemistry, protecting groups are essential for preventing unwanted side reactions at sensitive functional groups.[1] The benzyl (Bn) group serves as a robust and versatile protecting group for the C4-hydroxyl moiety of the homoserine side chain.[2]

Causality Behind Choosing the Benzyl Group:

  • Stability: The benzyl ether linkage is stable under a wide range of reaction conditions, including the strongly acidic conditions used for tert-butoxycarbonyl (Boc) group removal and the basic conditions (e.g., piperidine) used for 9-fluorenylmethoxycarbonyl (Fmoc) group cleavage in SPPS.[3][4] This orthogonality is fundamental to modern peptide synthesis.[3]

  • Removal Conditions: The primary advantage of the benzyl group is its clean and efficient removal via catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1][5] This method is mild and typically does not affect other functional groups, preserving the integrity of the final molecule.

  • Electronic Nature: The electron-rich aromatic ring of the benzyl group is generally stable, though it can be susceptible to strong electrophilic attack.[6]

G cluster_Peptide Protected Peptide Chain Fmoc_N Fmoc-NH- Piperidine Piperidine/DMF (Base) Fmoc_N->Piperidine Cleaved H2_PdC H₂ / Pd-C (Hydrogenolysis) Fmoc_N->H2_PdC Stable Peptide_Core ---Peptide--- Side_Chain CH₂(CH₂)₂-O-Bn Side_Chain->Piperidine Stable TFA TFA (Acid) Side_Chain->TFA Stable Side_Chain->H2_PdC Cleaved Deprotected_N H₂N---Peptide---Side_Chain Piperidine->Deprotected_N Yields Free N-Terminus Deprotected_Side Fmoc-N---Peptide---CH₂(CH₂)₂-OH H2_PdC->Deprotected_Side Yields Free Hydroxyl

Caption: Figure 2: Orthogonality of Benzyl (Bn) and Fmoc protecting groups in peptide synthesis.

Synthesis and Purification: A Proposed Protocol

While numerous specific synthetic routes exist for protected amino acids, a common and logical approach for 2-Amino-4-(benzyloxy)butanoic acid hydrochloride starts from a readily available chiral precursor like L-aspartic acid. The following protocol is a representative, self-validating workflow.

Proposed Synthetic Workflow

G A L-Aspartic Acid B Step 1: N-Protection (e.g., Boc₂O) A->B C N-Boc-L-Aspartic Acid B->C D Step 2: Side-Chain Esterification (e.g., Benzyl Bromide) C->D E N-Boc-L-Aspartic Acid γ-Benzyl Ester D->E F Step 3: α-Carboxyl Reduction (e.g., BH₃·THF) E->F G N-Boc-O-Benzyl-L-Homoserinol F->G H Step 4: Alcohol Oxidation (e.g., TEMPO/Bleach) G->H I N-Boc-2-Amino-4-(benzyloxy)butanoic Acid H->I J Step 5: Deprotection & Salt Formation (HCl in Dioxane) I->J K 2-Amino-4-(benzyloxy)butanoic Acid HCl J->K

Caption: Figure 3: A plausible synthetic workflow for the target compound from L-Aspartic Acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-O-Benzyl-L-Homoserine

  • Rationale: This multi-step conversion begins with commercially available N-Boc-L-aspartic acid γ-benzyl ester. The key transformation is the selective reduction of the free α-carboxylic acid to a primary alcohol without affecting the benzyl ester. Borane complexes are well-suited for this selective reduction.

  • Procedure:

    • Dissolve N-Boc-L-aspartic acid γ-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of borane-THF complex (BH₃·THF, ~1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure. The resulting crude N-Boc-O-benzyl-L-homoserinol can be purified by silica gel column chromatography.

Step 2: Oxidation to the Carboxylic Acid

  • Rationale: The primary alcohol is oxidized to the corresponding carboxylic acid. A mild and efficient method is using TEMPO-mediated oxidation.

  • Procedure:

    • Dissolve the purified N-Boc-O-benzyl-L-homoserinol (1 equivalent) in a biphasic solvent system such as dichloromethane/water.

    • Add TEMPO (catalytic amount, ~0.05 equivalents) and sodium bromide (catalytic amount).

    • Cool to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise, keeping the temperature below 5 °C.

    • Stir vigorously until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with aqueous sodium thiosulfate, separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-2-amino-4-(benzyloxy)butanoic acid.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt. A solution of HCl in an anhydrous organic solvent is ideal for this purpose.

  • Procedure:

    • Dissolve the crude product from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate.

    • Cool the solution to 0 °C.

    • Bubble dry HCl gas through the solution or add a 4M solution of HCl in dioxane (excess, ~5-10 equivalents).

    • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours. The product will often precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product, 2-Amino-4-(benzyloxy)butanoic acid hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

G Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR FT-IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm MS->Structure_Confirm IR->Structure_Confirm Purity_Confirm Purity > 95%? Purity->Purity_Confirm Structure_Confirm->Purity_Confirm Structure OK Final Qualified Product Purity_Confirm->Final Yes

Caption: Figure 4: Analytical workflow for the characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the compound's structure and data from analogous molecules.[7][8][9]

TechniqueExpected Observations
¹H NMR (in D₂O)δ ~7.4 (m, 5H, Ar-H), δ ~4.6 (s, 2H, Ar-CH₂-O), δ ~4.1 (t, 1H, α-CH), δ ~3.7 (t, 2H, γ-CH₂), δ ~2.3 (m, 2H, β-CH₂)
¹³C NMR (in D₂O)δ ~175 (C=O), δ ~137 (Ar-C), δ ~129-128 (Ar-CH), δ ~73 (Ar-CH₂-O), δ ~68 (γ-CH₂), δ ~54 (α-CH), δ ~30 (β-CH₂)
IR (KBr Pellet) ~3100-2800 cm⁻¹ (broad, N-H⁺ and O-H stretch), ~1735 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (aromatic C=C), ~1100 cm⁻¹ (C-O ether stretch)
ESI-MS Expected [M+H]⁺ for the free base (C₁₁H₁₅NO₃) at m/z = 210.11

Applications in Research and Drug Development

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is not an end-product but a sophisticated chemical tool. Its primary applications lie in its use as a building block.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most direct application.[10] It can be incorporated into a peptide sequence to introduce a homoserine residue whose side-chain hydroxyl group remains protected throughout the synthesis. The benzyl group can be removed globally at the end of the synthesis during the final cleavage and deprotection step, often concurrently with cleavage from the resin if a strong acid like HF is used, or selectively via hydrogenolysis.

  • Synthesis of Peptide Mimetics and Analogs: The unique side chain can be used to synthesize peptide analogs with modified properties, such as increased stability to proteolysis or altered receptor binding affinity.

  • Scaffold for Small Molecule Synthesis: Beyond peptides, it serves as a chiral scaffold. The amino acid backbone provides a defined stereochemical starting point for the synthesis of complex small molecules, including novel enzyme inhibitors. For example, related scaffolds of 2-amino-4-substituted butanoic acids have been explored as inhibitors of the ASCT2 glutamine transporter, a target in cancer metabolism.[11]

Conclusion

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a highly valuable synthetic intermediate for chemical and pharmaceutical research. Its utility is derived from the strategic placement of a stable, yet readily cleavable, benzyl protecting group on a non-canonical amino acid scaffold. This design allows for its seamless integration into complex synthetic pathways, particularly in solid-phase peptide synthesis. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective application in the development of novel peptides, peptidomimetics, and therapeutic agents.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2010). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Grewer, C., et al. (2016). 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(3), 1044-1047. [Link]

  • PrecisionFDA. (n.d.). 2-AMINO-4-OXO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE, (+/-)-. precisionFDA Public Database. [Link]

  • COCONUT Database. (2024). cnp0151575.1: 2-amino-4-(2-amino-ethoxy)-butyric acid. COCONUT. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]

  • Google Patents. (n.d.). RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • ResearchGate. (n.d.). Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. ResearchGate. [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 269. [Link]

  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. docbrown.info. [Link]

  • MDPI. (2021). 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Com. Symmetry, 13(1), 93. [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. [Link]

Sources

Exploratory

Introduction: The Significance of O-Benzyl-L-homoserine in Synthetic Chemistry

An In-Depth Technical Guide to the Molecular Weight of O-Benzyl-L-homoserine Hydrochloride (H-Hse(Bzl)-OH.HCl) For Researchers, Scientists, and Drug Development Professionals O-Benzyl-L-homoserine, a derivative of the no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of O-Benzyl-L-homoserine Hydrochloride (H-Hse(Bzl)-OH.HCl)

For Researchers, Scientists, and Drug Development Professionals

O-Benzyl-L-homoserine, a derivative of the non-proteinogenic amino acid homoserine, serves as a vital building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The incorporation of the benzyl ether protecting group on the side-chain hydroxyl function enhances the lipophilicity of the amino acid and prevents unwanted side reactions during peptide coupling. The hydrochloride salt form of this compound, H-Hse(Bzl)-OH.HCl, is frequently utilized to improve its stability and handling characteristics. An accurate determination of its molecular weight is fundamental for precise reagent quantification, reaction stoichiometry, and the characterization of synthesized peptides and small molecules.

Part 1: Theoretical Molecular Weight Determination

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. This calculation relies on the precise molecular formula of the substance.

Deriving the Molecular Formula

The journey to the molecular weight of H-Hse(Bzl)-OH.HCl begins with the molecular formula of its free base, O-Benzyl-L-homoserine. The structure consists of a homoserine core, which features a four-carbon chain, with a benzyl group ether-linked to the side-chain hydroxyl group.

  • O-Benzyl-L-homoserine (Free Base): The molecular formula is C₁₁H₁₅NO₃.

  • Hydrochloric Acid (HCl): The hydrochloride salt is formed by the reaction of the free amino group with hydrochloric acid.

By combining these two components, we arrive at the molecular formula for the hydrochloride salt: C₁₁H₁₆ClNO₃ .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula. Using the standard atomic weights from the Periodic Table:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH161.00816.128
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO315.99947.997
Total 245.706

Therefore, the theoretically calculated molecular weight of H-Hse(Bzl)-OH.HCl is 245.71 g/mol .

Figure 1. Molecular Structure and Atomic Contribution to Molecular Weight cluster_Hse Homoserine Core cluster_HCl Hydrochloride C1 C₁₁ MW Molecular Weight 245.71 g/mol C1->MW 132.121 H16 H₁₆ H16->MW 16.128 N1 N₁ N1->MW 14.007 O3 O₃ O3->MW 47.997 Cl1 Cl₁ Cl1->MW 35.453

Caption: Molecular components of H-Hse(Bzl)-OH.HCl and their contribution to the total molecular weight.

Part 2: Experimental Verification of Molecular Weight

While theoretical calculations provide a precise value, empirical verification is a cornerstone of scientific integrity. The following are standard and authoritative methods for confirming the molecular weight of a purified sample of H-Hse(Bzl)-OH.HCl.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for molecular weight determination due to its high accuracy and sensitivity. For a molecule like H-Hse(Bzl)-OH.HCl, which will be ionized in the mass spectrometer, we expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base, O-Benzyl-L-homoserine. The instrument measures the mass-to-charge ratio (m/z) of this ion with exceptional precision.

Trustworthiness: The self-validating nature of HRMS lies in its ability to provide a measured mass that can be compared to the theoretical exact mass to within a few parts per million (ppm). This level of accuracy provides unambiguous confirmation of the elemental composition.

Experimental Protocol:

  • Sample Preparation: A dilute solution of H-Hse(Bzl)-OH.HCl is prepared in a suitable solvent, such as a mixture of methanol and water.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that minimizes fragmentation. In positive ion mode, the analyte will be detected as the protonated free base, [C₁₁H₁₅NO₃ + H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Analysis: The expected exact mass of the [M+H]⁺ ion is calculated (C₁₁H₁₆NO₃⁺). The measured m/z value from the mass spectrum is then compared to this theoretical value. The difference, expressed in ppm, should be very small (typically < 5 ppm) to confirm the identity of the compound.

Figure 2. High-Resolution Mass Spectrometry Workflow Sample H-Hse(Bzl)-OH.HCl in Solution ESI Electrospray Ionization (+ve mode) Sample->ESI Ion [M+H]⁺ Ion (C₁₁H₁₆NO₃⁺) ESI->Ion Analyzer High-Resolution Mass Analyzer (Orbitrap/TOF) Ion->Analyzer Spectrum Mass Spectrum (m/z vs. Intensity) Analyzer->Spectrum Analysis Data Analysis (Measured vs. Theoretical Mass) Spectrum->Analysis

Caption: A streamlined workflow for the experimental verification of molecular weight using HRMS.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of the elements (C, H, N, Cl) in the compound. This technique offers an orthogonal validation of the molecular formula.

Trustworthiness: The self-validating aspect of this method is the comparison of the experimentally determined elemental percentages with the theoretically calculated percentages based on the proposed molecular formula (C₁₁H₁₆ClNO₃). A close correlation between these values confirms the elemental composition and, by extension, the molecular weight.

Experimental Protocol:

  • Sample Preparation: A precisely weighed, pure, and dry sample of H-Hse(Bzl)-OH.HCl is required.

  • Combustion Analysis: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Halogen Determination: The chlorine content is typically determined by titration or ion chromatography after combustion and absorption.

  • Data Analysis: The experimental weight percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula.

Theoretical Elemental Composition of C₁₁H₁₆ClNO₃:

ElementTotal Atomic WeightMolecular WeightPercentage (%)
Carbon (C)132.121245.70653.77
Hydrogen (H)16.128245.7066.56
Chlorine (Cl)35.453245.70614.43
Nitrogen (N)14.007245.7065.70
Oxygen (O)47.997245.70619.53

Conclusion

The molecular weight of O-Benzyl-L-homoserine hydrochloride (H-Hse(Bzl)-OH.HCl) has been established through a dual approach of theoretical calculation and a framework for experimental verification. The calculated molecular weight of 245.71 g/mol , derived from its molecular formula C₁₁H₁₆ClNO₃ , serves as a critical parameter for researchers in drug development and synthetic chemistry. The outlined protocols for High-Resolution Mass Spectrometry and Elemental Analysis provide robust, self-validating systems for the empirical confirmation of this value, ensuring the scientific rigor required in advanced research applications.

References

  • This guide synthesizes fundamental chemical principles and does not rely on specific external publications for the core calculations. The atomic weights used are internationally accepted standard values. For further reading on the analytical techniques mentioned, please refer to standard textbooks on organic spectroscopy and analytical chemistry.
Foundational

Solubility Profile and Solvent Dynamics of 2-Amino-4-(benzyloxy)butanoic acid HCl

Executive Summary 2-Amino-4-(benzyloxy)butanoic acid HCl (commonly referred to as O-benzyl-homoserine hydrochloride) is a highly specialized non-canonical amino acid derivative. It serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(benzyloxy)butanoic acid HCl (commonly referred to as O-benzyl-homoserine hydrochloride) is a highly specialized non-canonical amino acid derivative. It serves as a critical building block in solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics. Understanding its solubility profile is paramount for formulation scientists and synthetic chemists, as the molecule possesses a unique structural dichotomy: a highly polar, ionic hydrochloride core juxtaposed with a bulky, lipophilic benzyl ether side chain. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior across aqueous and organic systems, supported by self-validating experimental protocols.

Chemical Profiling & Structural Causality

The macroscopic solubility of 2-Amino-4-(benzyloxy)butanoic acid HCl is dictated by the competing thermodynamic forces of its functional domains:

  • The Hydrophilic Domain: The presence of the hydrochloride salt protonates the primary amine (

    
    ), creating a strong ionic lattice with the chloride counterion (
    
    
    
    ) alongside the carboxylic acid (
    
    
    ).
  • The Lipophilic Domain: The benzyl ether group (

    
    ) introduces significant hydrophobicity.
    

As noted in pharmaceutical formulation studies, the introduction of bulky, lipophilic groups like a benzyl ether significantly alters the partition coefficient and lowers the aqueous lipophilicity of the parent molecule if not balanced by polar functional groups . However, because this compound is formulated as an HCl salt, the overwhelming thermodynamic favorability of ion-dipole interactions masks the hydrophobicity of the benzyl group in aqueous media. Furthermore, conjugating such O-benzyl moieties is a proven strategy to intentionally alter the biodistribution, metabolic stability, and water solubility of polypeptide therapeutics, such as engineered Fibroblast Growth Factor (FGF) mutants .

Comparative Solubility Matrix: Water vs. Organic Solvents

To facilitate solvent selection for synthesis and purification, the quantitative solubility data is summarized below. The solubility of amino acid salts is heavily dependent on the dielectric constant (


) and hydrogen-bonding capacity of the solvent .
SolventDielectric Constant (ε)Polarity IndexEstimated SolubilityMechanistic Rationale
Water 80.110.2High (>50 mg/mL)Strong ion-dipole interactions with the

and

core overcome the lipophilic benzyl ring .
Methanol 32.75.1High (>30 mg/mL)Polar protic nature solvates both the ionic domains (via H-bonding) and the lipophilic benzyl ether.
DMF 36.76.4Moderate-HighPolar aprotic; disrupts inter-molecular H-bonds; excellent solvation for peptide coupling applications .
DCM 9.13.1Low (<1 mg/mL)Insufficient dielectric constant to dissociate the strong ionic crystal lattice of the HCl salt.
Hexane 1.90.1InsolubleCompletely non-polar; possesses zero solvation capacity for ionic species.

Experimental Workflows: Solubility Determination & Recrystallization

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, ensuring that empirical data is free from kinetic artifacts or solvent impurities.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the absolute equilibrium solubility of the compound, avoiding the false readings common in kinetic supersaturation.

  • Preparation: Weigh exactly 50.0 mg of 2-Amino-4-(benzyloxy)butanoic acid HCl into a 5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, DMF, or DCM).

  • Equilibration: Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours. Causality: A 24-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Self-Validation: Dilute the filtrate appropriately and analyze via HPLC-UV at

    
     nm (targeting the benzyl chromophore).
    
    • Validation Step: Run a 5-point calibration curve of the standard (R² > 0.999) and analyze samples in triplicate. The Relative Standard Deviation (RSD) must be < 2% to confirm the integrity of the thermodynamic state.

Protocol 2: Solvent/Anti-Solvent Recrystallization

Exploiting the solubility differential between polar protic solvents and non-polar ethers allows for high-yield purification.

  • Dissolution: Dissolve 1.0 g of crude 2-Amino-4-(benzyloxy)butanoic acid HCl in 5.0 mL of Methanol.

  • Anti-Solvent Addition: Under continuous magnetic stirring (400 rpm), add 15.0 mL of Diethyl Ether dropwise at room temperature. Causality: The non-polar ether drastically lowers the bulk dielectric constant of the mixture, forcing the ionic HCl salt out of solution while retaining non-polar impurities in the supernatant.

  • Harvesting: Stir for an additional 30 minutes to allow uniform crystal growth. Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Self-Validation: Wash the crystals with 5 mL of cold Diethyl Ether and dry under vacuum. Confirm success by running an HPLC purity check; the target peak area must exceed 99.0%, validating the complete exclusion of solvent and synthetic impurities.

Workflow Visualization

SolubiltyWorkflow Start 2-Amino-4-(benzyloxy)butanoic acid HCl (Solid API / Reagent) AqSolv Aqueous Solvents (Water, Buffers) Start->AqSolv OrgSolv Organic Solvents (DMF, DMSO, MeOH, DCM) Start->OrgSolv Equil Isothermal Shake-Flask Equilibration (25°C, 24 hours) AqSolv->Equil OrgSolv->Equil PhaseSep Phase Separation (Centrifugation & 0.22µm Filtration) Equil->PhaseSep Quant HPLC-UV Quantification (λ = 210 nm / 254 nm) PhaseSep->Quant ResultAq Aqueous Profile: High Solubility via Ion-Dipole Quant->ResultAq ResultOrg Organic Profile: Soluble in Polar (DMF/MeOH) Insoluble in Non-Polar (DCM/Hexane) Quant->ResultOrg

Fig 1: Thermodynamic solubility determination workflow for 2-Amino-4-(benzyloxy)butanoic acid HCl.

References

  • Advanced ChemTech / Google Patents. "Antimicrobial compounds and formulations (US20030195144A1)." Google Patents.
  • Google Patents. "Fgf mutants and uses thereof (WO2018018010A1)." Google Patents.
Exploratory

Comparative Technical Analysis: O-Benzylhomoserine vs. O-Benzylserine

Executive Summary This technical guide delineates the structural, synthetic, and reactive divergences between O-Benzylserine (Ser(Bzl)) and O-Benzylhomoserine (Hse(Bzl)) . While both serve as protected building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, synthetic, and reactive divergences between O-Benzylserine (Ser(Bzl)) and O-Benzylhomoserine (Hse(Bzl)) . While both serve as protected building blocks in peptide synthesis and drug design, their utility is governed by opposing stability profiles: Ser(Bzl) is susceptible to base-catalyzed


-elimination, whereas Hse(Bzl) —and its deprotected form—is prone to acid-catalyzed lactonization. Understanding these mechanisms is critical for optimizing Solid-Phase Peptide Synthesis (SPPS) protocols and designing stable peptidomimetics.

Structural & Physical Properties[1][2][3][4]

The fundamental difference lies in the side-chain length. O-Benzylhomoserine is the


-homolog of O-Benzylserine, containing an additional methylene unit. This extension alters the steric environment and, crucially, the cyclization potential of the molecule.
FeatureO-Benzylserine (Ser(Bzl))O-Benzylhomoserine (Hse(Bzl))
IUPAC Name 2-Amino-3-(benzyloxy)propanoic acid2-Amino-4-(benzyloxy)butanoic acid
Side Chain


Carbon Linkage

-carbon ether

-carbon ether
Cyclization Risk Low (3-membered oxirane transition state unfavorable)High (5-membered lactone formation favorable)
Elimination Risk High (

-elimination to Dehydroalanine)
Low (

-elimination is kinetically difficult)
Common Precursor L-SerineL-Methionine or L-Homoserine Lactone
Structural Visualization

Structures cluster_0 O-Benzylserine (Ser(Bzl)) cluster_1 O-Benzylhomoserine (Hse(Bzl)) Ser Alpha Carbon (Cα) SerBeta Beta Carbon (Cβ) Ser->SerBeta SerO Oxygen (Ether Link) SerBeta->SerO SerBzl Benzyl Group (Bzl) SerO->SerBzl Hse Alpha Carbon (Cα) HseBeta Beta Carbon (Cβ) Hse->HseBeta HseGamma Gamma Carbon (Cγ) *Extra Methylene* HseBeta->HseGamma HseO Oxygen (Ether Link) HseGamma->HseO HseBzl Benzyl Group (Bzl) HseO->HseBzl

Figure 1: Structural homology between Ser(Bzl) and Hse(Bzl). Note the additional methylene spacer in Hse(Bzl).

Synthesis Strategies

O-Benzylserine Synthesis

The synthesis of Ser(Bzl) is a standard Williamson ether synthesis. The challenge is preventing racemization of the


-carbon during the strongly basic alkylation step.
  • Precursor: Boc-L-Serine-OH (requires carboxyl protection, often as a dianion or transient ester).

  • Reagent: Benzyl bromide (Bzl-Br) + Sodium Hydride (NaH).

  • Key Constraint: Temperature control (

    
    C) is vital to suppress 
    
    
    
    -elimination during synthesis.
O-Benzylhomoserine Synthesis

Hse(Bzl) synthesis is more complex because L-Homoserine is not a standard proteinogenic amino acid and naturally exists in equilibrium with its lactone (L-Homoserine lactone).

  • Route A (From Methionine): Alkylation of L-Methionine to form a sulfonium salt, followed by hydrolysis, yields L-Homoserine lactone. The lactone is hydrolyzed to the open chain (N-protected), and the

    
    -hydroxyl is benzylated.
    
  • Route B (From Aspartic Acid): Selective reduction of the

    
    -ester of L-Aspartic acid yields L-Homoserine derivatives.
    
  • Preferred Protocol (Lactone Opening):

    • Start: Boc-L-Homoserine Lactone.

    • Hydrolysis: Treat with mild base (NaOH) to open the ring

      
       Boc-L-Hse-OH (carboxylate and hydroxyl free).
      
    • Benzylation: React with Bzl-Br/NaH (2 equivalents base) to protect the

      
      -hydroxyl.
      
    • Workup: Careful acidification to precipitate the product without re-closing the lactone ring.

Critical Reactivity Profiles: The Stability Dichotomy

The choice between these two amino acids is often dictated by the specific side reactions they undergo during peptide assembly and cleavage.

O-Benzylserine: The -Elimination Risk

In Fmoc-SPPS, the removal of the Fmoc group requires repeated exposure to bases like piperidine.

  • Mechanism: The base abstracts the acidic

    
    -proton.[1] The electron density shifts to form a double bond between C
    
    
    
    and C
    
    
    , ejecting the benzyloxy group (benzyl alcohol) as a leaving group.
  • Product: Dehydroalanine (Dha) .

  • Consequence: Dha is highly reactive; it can undergo Michael addition with nucleophiles (e.g., piperidine), leading to irreversible adducts and chain termination.

  • Mitigation: Use "softer" bases (e.g., piperazine, DBU) or shorter deprotection times.

O-Benzylhomoserine: The Lactonization Risk

Hse(Bzl) is generally stable to base (no


-elimination). The danger arises during acidolytic deprotection  (e.g., HF or TFA cleavage) when the benzyl group is removed.
  • Mechanism: Upon removal of the Benzyl group, the free

    
    -hydroxyl group is spatially positioned to attack the C-terminal carbonyl carbon (backbiting).
    
  • Product: Homoserine Lactone (a 5-membered ring).

  • Consequence: This cleaves the peptide chain at the Hse residue, ejecting the downstream sequence.

  • Mitigation: Keep the Benzyl group intact until the final step. If Hse is the C-terminal residue, lactonization is almost guaranteed upon acidification.

Mechanistic Pathway Comparison

Reactivity cluster_ser Ser(Bzl) Instability (Basic Conditions) cluster_hse Hse(Bzl) Instability (Acidic Conditions) SerStart Fmoc-Ser(Bzl)-Peptide Enolate Enolate Intermediate (Alpha-proton abstraction) SerStart->Enolate Base Attack Base 20% Piperidine (Fmoc Removal) Elim Beta-Elimination (Loss of Bzl-OH) Enolate->Elim Dha Dehydroalanine (Dead End/Adducts) Elim->Dha HseStart Hse(Bzl)-Peptide HseFree Hse-Peptide (Free Gamma-OH) HseStart->HseFree Deprotection Acid HF/TFA (Final Cleavage) Cyclize Intramolecular Attack (Gamma-OH -> Carbonyl) HseFree->Cyclize Spontaneous Lactone Homoserine Lactone + Cleaved Peptide Cyclize->Lactone

Figure 2: Divergent failure modes. Ser(Bzl) fails in base (Elimination); Hse(Bzl) fails in acid (Lactonization).

Applications in Drug Development[6][7]

Methionine Isosteres

L-Methionine is prone to oxidation (sulfoxide formation), which complicates shelf-life and efficacy.

  • Hse(Bzl) Application: Hse(Bzl) is a structural isostere of Methionine where the Sulfur atom is effectively replaced/mimicked by the Oxygen-Benzyl moiety. It provides similar hydrophobicity and steric bulk but is oxidatively stable .

Peptide Stapling & Cyclization
  • Hse(Bzl) Application: The propensity of Hse to lactonize can be harnessed intentionally. By selectively deprotecting Hse(Bzl) on-resin, researchers can force a cyclization event to create constrained peptides (lactones) that mimic bioactive conformations or improve metabolic stability.

Phosphorylation Mimics
  • Ser(Bzl) Application: While Ser(Bzl) is a protected form of Serine, its derivatives (e.g., phosphoserine mimetics) are crucial in kinase research. Hse derivatives are occasionally used to probe the spatial requirements of kinase active sites, moving the phosphate group one carbon further out.

Experimental Protocols

Protocol A: Minimizing -Elimination in Ser(Bzl) SPPS

Context: Standard Fmoc removal (20% piperidine) can degrade Ser(Bzl) residues, especially if they are at the N-terminus or adjacent to Glycine.

  • Reagent: Replace 20% Piperidine/DMF with 5% Piperazine + 0.1 M HOBt in DMF .

    • Rationale: Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1), reducing proton abstraction at the

      
      -carbon. HOBt suppresses racemization and elimination by keeping the environment slightly acidic/buffered.
      
  • Cycle: Shorten deprotection times. Use 2 x 3 minutes instead of 2 x 10 minutes.

  • Validation: Monitor the formation of Dehydroalanine by UV absorbance at 254 nm (Dha has a distinct conjugation peak) or mass shift (-108 Da for Bzl loss, -18 Da for water loss).

Protocol B: Handling Hse(Bzl) to Prevent Lactonization

Context: Preventing chain cleavage during global deprotection.

  • Synthesis: Assemble the peptide using Boc-Hse(Bzl)-OH or Fmoc-Hse(Bzl)-OH.

  • Cleavage:

    • If Hse is internal:[2] Standard TFA/HF cleavage will remove the Bzl group. The resulting Hse residue is stable unless the peptide is subjected to strong acidic heating. Keep lyophilization conditions mild.

    • If Hse is C-terminal:Do not use standard acid cleavage. The free carboxylate and

      
      -hydroxyl will form the lactone immediately.
      
    • Alternative: Use an amide linker (Rink Amide) to cap the C-terminus as an amide. Hse-amide is significantly more resistant to lactonization than Hse-free acid.

References

  • Synthesis and Properties of Poly(L-homoserine) . National Science Foundation. Available at: [Link]

  • Identific

    
    -Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis . ResearchGate. Available at: [Link]
    
  • Acyl-Homoserine Lactone Biosynthesis: Structure and Mechanism . ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis . PubMed Central (PMC). Available at: [Link]

Sources

Foundational

The Physicochemical Profiling of 2-Amino-4-(benzyloxy)butanoic Acid: pKa Determination and Mechanistic Insights

Executive Summary 2-Amino-4-(benzyloxy)butanoic acid, commonly known as O-benzylhomoserine, is a critical non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(benzyloxy)butanoic acid, commonly known as O-benzylhomoserine, is a critical non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), drug discovery, and the development of novel therapeutics[1][2]. The presence of the bulky, hydrophobic benzyloxy protecting group at the gamma position significantly alters the molecule's solubility and steric profile while subtly influencing its electronic properties.

For formulation scientists and synthetic chemists, understanding the exact ionization behavior—specifically the acid dissociation constants (


)—of this molecule is paramount. The 

values dictate the molecule's charge state at any given pH, governing its solubility, reactivity during peptide coupling, and behavior in biological assays. This whitepaper provides an in-depth technical analysis of the

values of 2-amino-4-(benzyloxy)butanoic acid, exploring the causality behind its ionization states, and detailing a self-validating experimental protocol for precise

determination.

Theoretical Framework: Structural and Electronic Effects

2-Amino-4-(benzyloxy)butanoic acid is an


-amino acid, meaning it possesses two primary ionizable centers:
  • The

    
    -carboxyl group (
    
    
    
    )
  • The

    
    -amino group (
    
    
    
    )

To predict and understand the


 of this specific derivative, we must analyze the inductive effects of the 

-benzyloxy side chain.
Inductive Effects (-I) and pKa Modulation

In standard aliphatic amino acids like L-homoserine, the


 (carboxyl) is typically around 2.22, and the 

(amino) is 9.16[3][4]. The benzyloxy group (

) is uncharged but highly electronegative due to the oxygen atom. This creates a mild electron-withdrawing inductive effect (-I effect) that propagates through the

-bond framework of the alkyl chain.

Because the benzyloxy group is situated at the


-carbon—two methylene units away from the 

-carbon—the -I effect is attenuated but still measurable. It stabilizes the carboxylate anion (

), slightly increasing the acidity of the carboxyl group (lowering

). Conversely, it slightly destabilizes the protonated amine (

), leading to a marginal decrease in

. This is consistent with structurally similar protected amino acids like O-benzyl-L-serine, which exhibits a predicted

of 2.10[5].

IonizationStates Cation Cationic Form (+1 Charge) pH < 2.15 Zwitterion Zwitterionic Form (Neutral, Net 0) pH 2.15 - 9.10 Cation->Zwitterion -H+ (pKa1 ~2.15) Zwitterion->Cation +H+ Anion Anionic Form (-1 Charge) pH > 9.10 Zwitterion->Anion -H+ (pKa2 ~9.10) Anion->Zwitterion +H+

Figure 1: pH-dependent ionization states of 2-amino-4-(benzyloxy)butanoic acid.

Quantitative Data: Comparative pKa Analysis

Since empirical


 values for 2-amino-4-(benzyloxy)butanoic acid are rarely isolated in standard databases without specific experimental context, we rely on a highly constrained extrapolation from its direct structural analogs (homoserine and O-benzylserine). The table below summarizes these quantitative relationships.
Compound

(

-COOH)

(

-NH

)
Isoelectric Point (pI)Reference
L-Homoserine 2.229.165.69ChemAxon / NP-MRD[3][4]
L-Serine 2.209.155.68Creative Peptides[6]
O-Benzyl-L-serine 2.10

0.10
~9.05~5.58Guidechem (Predicted)[5]
2-Amino-4-(benzyloxy)butanoic acid ~2.15 ~9.10 ~5.62 Extrapolated

Table 1: Comparative


 and pI values demonstrating the inductive influence of the benzyloxy moiety.

Experimental Protocol: Potentiometric Determination of pKa

To achieve a self-validating, highly accurate measurement of the


 values for 2-amino-4-(benzyloxy)butanoic acid, potentiometric titration is the gold standard[7][8]. Because the benzyloxy group imparts significant hydrophobicity, the molecule may exhibit limited solubility in pure aqueous media at its isoelectric point. Therefore, a co-solvent system (e.g., water/methanol) is often employed, and the aqueous 

is extrapolated using the Yasuda-Shedlovsky technique.
Step-by-Step Methodology

1. Reagent Preparation & System Calibration

  • Titrant: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions[8].

  • Background Electrolyte: Prepare a 0.15 M KCl solution to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration[8].

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature (25.0

    
     0.1 °C)[8].
    

2. Sample Preparation

  • Accurately weigh approximately 2 mmol of 2-amino-4-(benzyloxy)butanoic acid.

  • Dissolve the sample in 20 mL of the 0.15 M KCl background electrolyte. If solubility is poor, use a 50:50 (v/v) Methanol/Water mixture with 0.15 M KCl.

3. Acidification (Establishing the Baseline)

  • Add 0.1 M HCl dropwise until the solution reaches pH 1.8–2.0. This ensures the molecule is fully protonated (cationic form:

    
     and 
    
    
    
    )[8].

4. Titration Execution

  • Place the reaction vessel on a magnetic stirrer under a nitrogen blanket to prevent CO

    
     absorption (which forms carbonic acid and skews the pH).
    
  • Titrate the solution by adding 0.1 M NaOH in highly controlled increments (e.g., 0.05 mL).

  • Record the pH after each addition only when the reading has fully stabilized (drift < 0.002 pH/min).

  • Continue the titration until the pH reaches 12.0–12.5[8].

5. Data Analysis & Self-Validation

  • Plot the titration curve (pH vs. Volume of NaOH).

  • Calculate the first derivative (

    
    pH/
    
    
    
    V) to precisely identify the equivalence points.
  • The

    
     values correspond to the pH at the half-equivalence points (where 
    
    
    
    ).
  • Self-Validation Check: Calculate the molecular weight from the volume of titrant required to reach the first equivalence point (

    
    ). If the calculated MW deviates from 209.24  g/mol [9][10] by more than 1%, the sample purity is compromised, and the 
    
    
    
    derivation must be rejected.

TitrationWorkflow Start 1. Electrode Calibration (pH 4, 7, 10 at 25°C) Prep 2. Sample Dissolution (0.15 M KCl, optional co-solvent) Start->Prep Acidify 3. Acidification (Add 0.1 M HCl to pH 1.8) Prep->Acidify Titrate 4. Potentiometric Titration (Add 0.1 M NaOH incrementally) Acidify->Titrate Fully Protonated State Analyze 5. Derivative Analysis (Identify Half-Equivalence Points) Titrate->Analyze pH Data Logged Validate 6. Self-Validation (Verify MW via Equivalence Vol) Analyze->Validate Extract pKa1 & pKa2

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Implications for Peptide Synthesis and Drug Development

Understanding the precise


 values of 2-amino-4-(benzyloxy)butanoic acid is not merely an academic exercise; it drives rational experimental design in the laboratory.
  • Protecting Group Strategy (Boc/Fmoc): During SPPS, the

    
    -amino group must be protected (e.g., Fmoc-O-benzyl-L-homoserine or Boc-O-benzyl-L-homoserine)[1][11]. The 
    
    
    
    of ~9.10 indicates that the
    
    
    -amino group is highly nucleophilic only when deprotonated. Coupling reactions must be strictly buffered above pH 9.5 (typically using base catalysts like DIEA) to ensure the amine is fully available to attack the activated carboxyl group of the incoming amino acid.
  • Purification and RP-HPLC: The isoelectric point (pI ~5.62) is the pH at which the molecule has a net charge of zero and maximum hydrophobicity. When purifying this building block via Reversed-Phase HPLC, utilizing a mobile phase buffered at pH 2.0 (using TFA) ensures the carboxyl group is protonated (cationic state), increasing its polarity and interaction with the stationary phase in a predictable manner[12].

References

  • Boc-O-benzyl-L-homoserine - Chem-Impex. Chem-Impex.
  • Boc-O-benzyl-L-homoserine | 59408-74-1 - J&K Scientific LLC. J&K Scientific LLC.
  • (S)-2-Amino-4-(benzyloxy)butanoic acid | CymitQuimica. CymitQuimica.
  • Fmoc-O-benzyl-L-homoserine 95% | CAS: 1185841-92-2 - Advanced ChemBlocks. Advanced ChemBlocks.
  • O-Benzyl-L-homoserine 95% | CAS: 62965-20-2 | AChemBlock. AChemBlock.
  • Showing NP-Card for L-Homoserine (NP0000715) - NP-MRD. NP-MRD.
  • L-Homoserine (PAMDB000449) - P. aeruginosa Metabolome Database. P. aeruginosa Metabolome Database.
  • Serine Amino Acids: Properties, Function, Benefits, and Sources - Creative Peptides. Creative Peptides.
  • O-BENZYL-L-SERINE 4726-96-9 wiki - Guidechem. Guidechem.
  • Measuring the isoelectric point of peptides by potentiometric titration. Pion Inc.
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Creative Bioarray.
  • Development of Methods for the Determination of pKa Values - PMC. National Institutes of Health (NIH).

Sources

Exploratory

An In-depth Technical Guide to O-Benzyl-L-homoserine Hydrochloride (H-Hse(Bzl)-OH.HCl)

This guide provides a comprehensive technical overview of O-Benzyl-L-homoserine hydrochloride (H-Hse(Bzl)-OH.HCl), a valuable non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of O-Benzyl-L-homoserine hydrochloride (H-Hse(Bzl)-OH.HCl), a valuable non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and professionals in drug development and peptide synthesis, offering insights into its physicochemical properties, synthesis, applications, and handling.

Introduction and Scientific Context

O-Benzyl-L-homoserine hydrochloride is a derivative of the amino acid L-homoserine, where the side-chain hydroxyl group is protected by a benzyl group. This protection strategy is crucial in synthetic organic chemistry, particularly in peptide synthesis. The benzyl ether linkage is relatively stable to a variety of reaction conditions but can be selectively cleaved, typically by catalytic hydrogenation. This allows for the strategic unmasking of the hydroxyl group at a desired point in a synthetic sequence.

The presence of the benzyl group imparts increased hydrophobicity to the molecule compared to its unprotected counterpart, which can influence its solubility and interaction with other molecules. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately as a solid.

Physicochemical Properties

A clear understanding of the physicochemical properties of H-Hse(Bzl)-OH.HCl is fundamental for its effective use in research and development. The data presented here is a compilation from various sources, including data for the closely related Boc-protected intermediate, Boc-O-benzyl-L-homoserine.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₆ClNO₃Inferred from structure
Molecular Weight 245.70 g/mol Inferred from structure
Appearance White to off-white crystalline solid[]
Melting Point Not explicitly available for the HCl salt. The Boc-protected precursor, Boc-O-benzyl-L-homoserine, has a melting point of 48-57 °C.[][2]
Solubility Soluble in water.Inferred from hydrochloride salt nature
Storage Store at 2-8 °C in a dry, well-ventilated place.[]

Note: Some properties are inferred from the Boc-protected analogue (Boc-Hse(Bzl)-OH) due to limited direct data for the hydrochloride salt.

Synthesis and Manufacturing

The synthesis of H-Hse(Bzl)-OH.HCl typically involves a multi-step process starting from a commercially available precursor, such as L-homoserine or a protected derivative. A common strategy involves the protection of the amino group, followed by benzylation of the side-chain hydroxyl group, and finally, deprotection of the amino group and formation of the hydrochloride salt.

A representative synthetic workflow is outlined below. This is a logical pathway based on standard organic chemistry principles and analogous syntheses of similar compounds.[3]

G cluster_0 Step 1: Amino Group Protection cluster_1 Step 2: Benzylation of Hydroxyl Group cluster_2 Step 3: Deprotection and Salt Formation L_Homoserine L-Homoserine Boc_L_Homoserine Boc-L-Homoserine L_Homoserine->Boc_L_Homoserine Boc₂O, Base Boc_O_benzyl_L_homoserine Boc-O-benzyl-L-homoserine Boc_L_Homoserine->Boc_O_benzyl_L_homoserine Benzyl Bromide, NaH H_Hse_Bzl_OH_HCl H-Hse(Bzl)-OH.HCl Boc_O_benzyl_L_homoserine->H_Hse_Bzl_OH_HCl HCl in Dioxane or TFA then HCl

Caption: A plausible synthetic workflow for H-Hse(Bzl)-OH.HCl.

Experimental Protocol Example (Hypothetical, based on similar syntheses):

Step 1: N-Boc Protection of L-Homoserine

  • Dissolve L-homoserine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate or triethylamine) to adjust the pH.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction by extraction and purify the product, Boc-L-homoserine.

Step 2: O-Benzylation

  • Dissolve Boc-L-homoserine in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Slowly add benzyl bromide (BnBr) and allow the reaction to proceed until completion.

  • Quench the reaction carefully with water and extract the product.

  • Purify the resulting Boc-O-benzyl-L-homoserine by chromatography.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified Boc-O-benzyl-L-homoserine in a suitable solvent (e.g., dioxane or dichloromethane).

  • Add a solution of hydrochloric acid in dioxane or treat with trifluoroacetic acid (TFA) followed by treatment with HCl.

  • Stir the mixture at room temperature until the Boc group is completely removed.

  • The product, H-Hse(Bzl)-OH.HCl, will often precipitate from the solution and can be collected by filtration.

  • Wash the solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Applications in Research and Drug Development

The unique structural features of H-Hse(Bzl)-OH.HCl make it a valuable building block in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis : As a protected amino acid, it is incorporated into peptide sequences. The benzyl-protected hydroxyl group prevents unwanted side reactions during peptide coupling.[2][4] The benzyl group can be removed at a later stage to reveal the free hydroxyl group, which can be important for the biological activity of the final peptide or for further modification.

  • Drug Development : This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The homoserine backbone and the modifiable side chain are of interest in the design of enzyme inhibitors and receptor ligands.[2][5]

  • Biotechnology and Biochemical Research : It is used in the synthesis of biologically active compounds to study enzyme interactions and metabolic pathways.[2][5]

G H_Hse_Bzl_OH_HCl H-Hse(Bzl)-OH.HCl Peptide_Synthesis Peptide Synthesis H_Hse_Bzl_OH_HCl->Peptide_Synthesis Building Block Drug_Discovery Drug Discovery & Development H_Hse_Bzl_OH_HCl->Drug_Discovery Precursor Biotech_Research Biotechnology & Biochemical Research H_Hse_Bzl_OH_HCl->Biotech_Research Synthetic Tool

Caption: Key application areas of H-Hse(Bzl)-OH.HCl.

Analytical Methods

Ensuring the purity and identity of H-Hse(Bzl)-OH.HCl is critical for its intended applications. Several analytical techniques can be employed for its characterization.

Analytical MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Reversed-phase C18 column, mobile phase of water/acetonitrile with an additive like TFA. UV detection at ~254 nm (for the benzyl group).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra will show characteristic peaks for the benzyl group, the amino acid backbone, and the homoserine side chain.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.Electrospray ionization (ESI) is a common technique for this type of molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorptions for N-H, C=O (acid), and C-O-C (ether) bonds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling H-Hse(Bzl)-OH.HCl. The following information is a general guideline and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6][7]

  • Storage : Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Fire Fighting : Use dry chemical, carbon dioxide, water spray, or foam for extinction.[6] Firefighters should wear self-contained breathing apparatus.[6]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (based on similar compounds):

  • May be harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Conclusion

O-Benzyl-L-homoserine hydrochloride is a specialized amino acid derivative with significant utility in peptide synthesis and broader chemical research. Its key feature is the benzyl-protected side-chain hydroxyl group, which allows for controlled synthetic strategies. While detailed physicochemical data for the hydrochloride salt is not as readily available as for its Boc-protected precursor, a solid understanding of its properties and applications can be established from existing literature on related compounds. Adherence to proper handling and safety protocols is essential for its use in a laboratory setting.

References

  • Current time information in Ribeirão Preto, BR. Google Search. Accessed March 4, 2026.
  • Boc-O-benzyl-L-homoserine - (CAS 59408-74-1). Amino Acids. Accessed March 4, 2026.
  • H-Ser(Bzl)-OH.HCl | 76614-98-7. Sigma-Aldrich. Accessed March 4, 2026.
  • H-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 66820496. PubChem. Accessed March 4, 2026.
  • H-D-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 53229898. PubChem. Accessed March 4, 2026.
  • Boc-O-benzyl-L-homoserine. Chem-Impex. Accessed March 4, 2026.
  • MSDS - Safety Data Sheet. Aapptec. Accessed March 4, 2026.
  • Safety Data Sheet.
  • Boc-Hse(Bzl)-OH | 59408-74-1. Sigma-Aldrich. Accessed March 4, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Accessed March 4, 2026.
  • Boc-O-benzyl-L-homoserine | 59408-74-1. J&K Scientific LLC. Accessed March 4, 2026.
  • H-Ser(Bzl)-OH.HCl | 76614-98-7. J&K Scientific. Accessed March 4, 2026.
  • CAS No. 4378-10-3, H-Thr(Bzl)-OH HCl. 001CHEMICAL. Accessed March 4, 2026.
  • Boc-O-benzyl-L-β-homoserine. Chem-Impex. Accessed March 4, 2026.
  • SAFETY DATA SHEET. TCI Chemicals. Accessed March 4, 2026.
  • Boc-HSer(Bzl)-OH [59408-74-1]. Aapptec Peptides. Accessed March 4, 2026.
  • O-BENZYL-L-SERINE METHYL ESTER HYDROCHLORIDE Safety Data Sheets. Echemi. Accessed March 4, 2026.
  • O-Benzyl-L-serine Methyl Ester Hydrochloride | 19525-87-2. Sigma-Aldrich. Accessed March 4, 2026.
  • Synthesis of O-benzyl-L-serine - Supporting Inform
  • Controlled synthesis and properties of poly(L-homoserine). RSC. Accessed March 4, 2026.
  • 1356084-95-1 | O-benzyl-N-((benzyloxy)carbonyl)-L-homoserine. ChemScene. Accessed March 4, 2026.
  • Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus. PMC. Accessed March 4, 2026.
  • Fmoc-O-benzyl-L-homoserine 95% | CAS: 1185841-92-2. Advanced ChemBlocks. Accessed March 4, 2026.
  • O-Benzyl-L-homoserine 95% | CAS: 62965-20-2. Advanced ChemBlocks. Accessed March 4, 2026.
  • Molecules - O-Benzyl-L-Serine. SupraBank. Accessed March 4, 2026.
  • O -Benzylhydroxylamine Hydrochloride.
  • Literature Review of Analytical Methods for Determination of Triamcinolone Acetonide and Benzyl Alcohol. Juniper Publishers. Accessed March 4, 2026.

Sources

Foundational

Technical Guide: Isomeric Profiling of 2-Amino-4-(benzyloxy)butanoic Acid Hydrochloride

[1] Executive Summary 2-Amino-4-(benzyloxy)butanoic acid hydrochloride, commonly known as O-Benzyl-homoserine hydrochloride (H-Hse(Bzl)-OH[1]·HCl) , is a critical non-canonical amino acid used in the synthesis of peptido...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Amino-4-(benzyloxy)butanoic acid hydrochloride, commonly known as O-Benzyl-homoserine hydrochloride (H-Hse(Bzl)-OH[1]·HCl) , is a critical non-canonical amino acid used in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Its structural versatility lies in the benzyl-protected side chain, which allows for orthogonal protection strategies during solid-phase peptide synthesis (SPPS).[1]

However, the utility of this compound is strictly governed by its stereochemistry.[2] The L-isomer (S-configuration) is predominantly used to mimic natural biological substrates, while the D-isomer (R-configuration) is increasingly valued for imparting proteolytic resistance to peptide drugs.[1] This guide provides a comprehensive technical analysis of both isomers, detailing their synthesis, analytical differentiation, and specific applications in drug development.[2][3]

Part 1: Stereochemical Identity & Structural Analysis[2]

The core structure of 2-Amino-4-(benzyloxy)butanoic acid contains a single chiral center at the


-carbon.[1] The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]
Structural Nomenclature
  • L-Isomer: (S)-2-Amino-4-(benzyloxy)butanoic acid hydrochloride.[1]

    • Configuration: S (Sinister)

    • Biological Relevance: Mimics natural L-homoserine/L-methionine.[1]

  • D-Isomer: (R)-2-Amino-4-(benzyloxy)butanoic acid hydrochloride.[1]

    • Configuration: R (Rectus)

    • Biological Relevance: Non-natural; used to induce conformational constraints or metabolic stability.

Key Chemical Identifiers

The following table consolidates the Chemical Abstracts Service (CAS) registry numbers for the free acids and their common derivatives. Note that while the HCl salt is the common handling form, CAS numbers often refer to the parent free acid or the Boc-protected precursor.[2]

IdentifierL-Isomer (S)D-Isomer (R)
Common Name H-L-Hse(Bzl)-OH[1]·HClH-D-Hse(Bzl)-OH[1]·HCl
Free Acid CAS 62965-20-21206599-35-0
Boc-Protected CAS 59408-74-1150009-60-2
Molecular Weight (HCl) 245.70 g/mol 245.70 g/mol
Molecular Formula


Part 2: Synthetic Pathways and Production[2]

The synthesis of high-purity O-benzyl-homoserine isomers typically begins with the chiral pool, utilizing L- or D-Methionine as the starting material.[1] This approach avoids the yield losses associated with racemic resolution.

Synthesis Logic (The Methionine Route)

The transformation involves three critical phases:

  • Alkylation/Lactonization: Methionine is converted to homoserine lactone to remove the methyl-thio group.

  • Protection: The

    
    -amine is protected (usually Boc or Cbz) to prevent side reactions.
    
  • Ring Opening & Benzylation: The lactone is opened and the side-chain hydroxyl is selectively benzylated.

  • Salt Formation: Final deprotection of the amine yields the hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis of the L-isomer from L-Methionine. The D-isomer follows an identical path starting from D-Methionine.[1]

SynthesisPath Start L-Methionine (Chiral Pool) Step1 Alkylation & Hydrolysis (Formation of Homoserine Lactone) Start->Step1 ICH2COOH / H2O Step2 N-Protection (Boc-L-Homoserine Lactone) Step1->Step2 Boc2O / TEA Step3 Ring Opening & Benzylation (Boc-L-Hse(Bzl)-OH) Step2->Step3 Benzyl Bromide / NaH Step4 Acidic Deprotection (HCl/Dioxane) Step3->Step4 Deprotection Final L-O-Benzyl-Homoserine HCl (Target Product) Step4->Final Crystallization

Figure 1: Synthetic pathway for L-2-Amino-4-(benzyloxy)butanoic acid HCl from L-Methionine.

Critical Process Parameters (CPP)
  • Benzylation Selectivity: The use of Sodium Hydride (NaH) in DMF during the benzylation step requires strict temperature control (

    
    C) to prevent racemization at the 
    
    
    
    -carbon.[1]
  • Deprotection: Using 4M HCl in Dioxane is preferred over TFA for the final step to directly precipitate the hydrochloride salt, avoiding an extra ion-exchange step.[2]

Part 3: Analytical Characterization & Differentiation[2]

Distinguishing between the L and D isomers is paramount, especially when the compound is used as a fragment in GMP manufacturing.[2]

Chiral HPLC Methodology

Standard C18 columns cannot separate enantiomers. Chiral Stationary Phases (CSPs) based on polysaccharide derivatives are the industry standard for this class of protected amino acids.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.

  • Detection: UV at 210 nm or 254 nm (Benzyl chromophore).

  • Expected Result: The D-isomer typically elutes before the L-isomer on Amylose-based columns (AD-H), though this must be experimentally verified with a racemic standard.

Optical Rotation (Polarimetry)

While HPLC provides purity data, specific rotation


 provides a quick identity check.
  • L-Isomer (Boc-protected precursor):

    
     (c=1, EtOH).[1][4]
    
  • HCl Salt: The sign of rotation may invert upon deprotection or solvent change. It is critical to compare against a certified reference standard of the same salt form.

Analytical Logic Tree

AnalysisTree Sample Unknown Sample (Hse(Bzl)-HCl) Test1 Achiral HPLC (C18 Column) Sample->Test1 Test2 Chiral HPLC (Chiralpak AD-H) Sample->Test2 Test3 Polarimetry (Optical Rotation) Sample->Test3 Result1 Chemical Purity (>98%) Test1->Result1 Result2 Enantiomeric Excess (>99% ee) Test2->Result2 Result3 Identity Confirmation (L vs D) Test3->Result3

Figure 2: Analytical workflow for validating isomeric purity and identity.

Part 4: Applications in Drug Development[2][3][4][5][6]

The choice between L and D isomers dictates the pharmacokinetics and pharmacodynamics of the final drug molecule.[2]

L-Isomer: Natural Mimicry

The L-isomer is used when the drug must interact with endogenous receptors or enzymes that have evolved to recognize natural L-amino acids.[1]

  • Use Case: Synthesis of transition-state inhibitors where the side-chain benzyl group mimics a phenylalanine or tyrosine residue but with an extended backbone (homoserine).

D-Isomer: Metabolic Stability

The D-isomer is frequently employed in Peptidomimetics .[1]

  • Proteolytic Resistance: Endogenous proteases (trypsin, chymotrypsin) generally do not cleave peptide bonds involving D-amino acids.[1] Incorporating D-O-Benzyl-homoserine can significantly extend the half-life (

    
    ) of a peptide drug in plasma.[1]
    
  • Conformational Control: D-amino acids induce specific turns (e.g.,

    
    -turns) in peptide chains, which can lock the molecule into a bioactive conformation.
    

Part 5: Handling and Stability[2][4]

Hygroscopicity

As a hydrochloride salt, 2-Amino-4-(benzyloxy)butanoic acid is hygroscopic .[1]

  • Storage: Must be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).

  • Handling: Allow the container to reach room temperature before opening to prevent condensation, which can lead to hydrolysis of the benzyl ether over extended periods.[2]

Stability
  • Solid State: Stable for >2 years if stored correctly.

  • Solution: Stable in acidic media. Avoid prolonged exposure to strong bases, which can cause racemization or removal of the benzyl group.[2]

References

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. (Referenced for Chiral HPLC methodology). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Cyclic Peptides Using O-Benzylhomoserine

Executive Summary The development of cyclic peptides has revolutionized drug discovery by providing modalities with enhanced proteolytic stability, membrane permeability, and binding affinity for flat protein-protein int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of cyclic peptides has revolutionized drug discovery by providing modalities with enhanced proteolytic stability, membrane permeability, and binding affinity for flat protein-protein interaction (PPI) interfaces. Among the arsenal of non-canonical building blocks, O-Benzylhomoserine (Hse(Bzl)) stands out as a highly strategic, versatile amino acid.

This application note provides an in-depth, authoritative guide on utilizing O-Benzylhomoserine for the synthesis of complex cyclic depsipeptides and quorum-sensing analogs. By detailing the mechanistic causality behind protection strategies, cyclization thermodynamics, and self-validating protocols, this guide equips researchers with the actionable intelligence required to optimize high-yield macrocyclization workflows.

Mechanistic Rationale: Overcoming Homoserine's Reactivity

The incorporation of unprotected homoserine into synthetic peptides is notoriously difficult due to its intrinsic chemical reactivity. The γ-hydroxyl group of homoserine is highly nucleophilic and perfectly positioned to attack the adjacent carbonyl carbon, forming a thermodynamically stable 5-membered γ-lactone ring. This spontaneous lactonization leads to premature chain termination and peptide cleavage 1.

The Role of O-Benzyl Protection: To circumvent this, the side-chain hydroxyl must be masked during Solid-Phase Peptide Synthesis (SPPS). The O-benzyl (Bzl) ether provides robust protection .

  • Causality in Boc-SPPS: The benzyl ether is completely stable to the repeated trifluoroacetic acid (TFA) treatments used for Boc deprotection, ensuring the hydroxyl remains inert during chain elongation. It is only removed during the final global cleavage using anhydrous Hydrogen Fluoride (HF).

  • Causality in Fmoc-SPPS: Fmoc-Hse(Bzl)-OH is utilized when orthogonal deprotection is required. Because the benzyl group is stable to the standard TFA cleavage cocktail used to release the peptide from the resin, the peptide can be isolated with the homoserine hydroxyl still protected. This allows for selective modifications elsewhere on the peptide before the benzyl group is removed via catalytic hydrogenation (Pd/C).

Strategic Applications in Cyclic Peptides

A. Directed Macrolactonization (Depsipeptides)

Once the linear peptide is assembled and the homoserine residue is deprotected, the liberated γ-hydroxyl can be coupled to the C-terminal carboxylate (or an acidic side chain like Asp/Glu) to form a cyclic depsipeptide. This ester-linkage strategy is critical for synthesizing natural product analogs (e.g., romidepsin derivatives) that require specific conformational constraints.

B. Quorum Sensing Analogs and Biofilm Inhibition

Beyond macrocycles, homoserine is the structural cornerstone of N-acyl-homoserine lactones (AHLs). AHLs are the primary signaling molecules mediating quorum sensing in Gram-negative bacteria, such as Pseudomonas aeruginosa. O-Benzylhomoserine serves as a critical synthetic precursor for generating AHL analogs, which are used to study biofilm inhibition and develop novel antimicrobial therapeutics 3.

Quantitative Data: Cyclization Optimization

The success of homoserine-mediated cyclization is highly dependent on pH, solvent, and the choice of coupling reagents. The table below summarizes field-proven conditions for directing the reaction pathway.

Cyclization StrategyReagents & ConditionspH / EnvironmentDominant ProductTypical YieldCausality & Mechanism
Uncontrolled Cleavage TFA or HF (Standard)Highly Acidicγ-Lactone (Byproduct)>80%Acid catalyzes the nucleophilic attack of the γ-OH on the adjacent carbonyl 4.
Ag⁺-Assisted Orthogonal Ag⁺ ions, AqueouspH 4.0Macrolactone65-85%Strong protonation of amines at pH 4 suppresses lactamization, favoring lactonization 5.
Ag⁺-Assisted Orthogonal Ag⁺ ions, Aqueous/DMSOpH 5.0 - 5.7Macrolactam70-90%Deprotonation of the N-terminal α-amine makes it a superior nucleophile over the hydroxyl 5.
Solution-Phase Depsipeptide DIC, DMAP, DCMNeutral (Dilute)Cyclic Depsipeptide60-75%High dilution limits intermolecular collisions; DMAP acts as an acyl transfer catalyst.

Visualizations

Workflow A 1. Linear Peptide Assembly (Boc-SPPS) B 2. Couple Boc-O-Bzl-Homoserine A->B C 3. Global Deprotection & Cleavage (HF / Scavengers) B->C D 4. Dilute Macrolactonization (DIC, DMAP, DCM) C->D E 5. Self-Validation (LC-MS: -18 Da Mass Shift) D->E

Caption: Workflow for synthesizing cyclic depsipeptides using Boc-O-benzyl-homoserine.

Pathway Precursor Peptide-Hse(OBzl)-Peptide (Stable Precursor) Intermediate Peptide-Hse(OH)-Peptide (Reactive Intermediate) Precursor->Intermediate Deprotection Lactone γ-Lactone Byproduct (Spontaneous / Acidic pH) Intermediate->Lactone Uncontrolled Cyclic Target Cyclic Depsipeptide (Directed Coupling) Intermediate->Cyclic Macrolactonization Hydrolysis Ring Opening (Basic Buffer) Lactone->Hydrolysis Recovery Hydrolysis->Intermediate

Caption: Mechanistic pathways of homoserine: macrolactonization vs. spontaneous γ-lactone formation.

Self-Validating Experimental Protocols

Protocol A: Post-Cleavage Recovery of Homoserine (Reversing Lactonization)

During the acidic cleavage of the peptide from the resin, a significant portion of the deprotected homoserine will spontaneously cyclize into a γ-lactone byproduct 4. This protocol hydrolyzes the lactone back to the reactive open-chain form prior to macrocyclization.

  • Lyophilization: Following cleavage (e.g., HF or TFA), dilute the reaction mixture with cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize the pellet to remove residual volatile acids.

  • Basic Hydrolysis: Dissolve the crude peptide in a slightly basic buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 8.0 - 8.5) at a concentration of 2 mg/mL.

  • Incubation: Stir the solution at room temperature for 2-4 hours.

    • Causality: The hydroxide ions in the mildly basic environment act as nucleophiles, attacking the lactone carbonyl to open the 5-membered ring, yielding the free γ-hydroxyl and restoring the linear peptide conformation.

  • Self-Validation Checkpoint (LC-MS): Inject a 5 µL aliquot into the LC-MS.

    • Validation Logic: The lactone form will appear at mass

      
      . A successful ring-opening hydrolysis will present a distinct peak at 
      
      
      
      (addition of
      
      
      ). Do not proceed to cyclization until the
      
      
      peak is fully converted to
      
      
      .
  • Neutralization: Carefully adjust the pH back to 6.5 - 7.0 using dilute acetic acid, then lyophilize immediately to prevent re-lactonization.

Protocol B: Solution-Phase Macrolactonization (Depsipeptide Formation)

This protocol details the formation of an ester bond between the free γ-hydroxyl of homoserine and the C-terminal carboxylate.

  • High-Dilution Solubilization: Dissolve the lyophilized, open-chain linear peptide in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a final peptide concentration of

    
     (approx. 1 mg/mL).
    
    • Causality: Macrolactonization is an entropy-disfavored process. High dilution minimizes the probability of intermolecular collisions, thereby suppressing the formation of linear oligomers and driving the equilibrium strictly toward intramolecular cyclization.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and 0.5 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: DIC activates the C-terminal carboxylate, forming an O-acylisourea intermediate. DMAP acts as a highly efficient nucleophilic acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species that is rapidly attacked by the homoserine γ-hydroxyl.

  • Reaction Monitoring: Stir under an inert atmosphere (Nitrogen/Argon) at room temperature for 12-24 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze a small aliquot.

    • Validation Logic: Successful macrolactonization will yield a mass shift of

      
       relative to the linear precursor. Crucially, verify the absence of peaks at 
      
      
      
      or
      
      
      , which would indicate failed dilution resulting in dimerization/trimerization.
  • Purification: Concentrate the solvent under reduced pressure and purify the cyclic depsipeptide via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

References

  • Synthesis of [4-homoserine]oxytocin.ResearchGate.
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.Frontiers.
  • Lactone and Lactam Library Synthesis by Silver Ion-Assisted Orthogonal Cyclization of Unprotected Peptides.Journal of the American Chemical Society (ACS).
  • How to prevent homoserine lactone formation during peptide cleavage.Benchchem.
  • Boc-O-benzyl-L-homoserine.BOC Sciences.

Sources

Application

Orthogonal Protection Strategies for the Amine Group of 2-Amino-4-(benzyloxy)butanoic acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the strategic selection and application of amine protecting groups for 2-Amino-4-(benzyloxy)butanoic acid, a non-standard a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the strategic selection and application of amine protecting groups for 2-Amino-4-(benzyloxy)butanoic acid, a non-standard amino acid with a benzyl ether side chain. The presence of the O-benzyl group necessitates an orthogonal protection strategy to ensure selective manipulation of the amine and carboxylic acid functionalities without compromising the integrity of the side chain. This document provides an in-depth analysis of suitable protecting groups, detailed experimental protocols, and critical considerations for successful synthesis and downstream applications.

The Imperative for Orthogonal Protection

In peptide synthesis and the chemical modification of amino acids, the differential reactivity of the amine and carboxylic acid groups requires a robust protection strategy. For 2-Amino-4-(benzyloxy)butanoic acid, the benzyl ether in the side chain introduces an additional layer of complexity. An ideal protecting group for the α-amino group must be stable during reactions involving the carboxylic acid and, crucially, be removable under conditions that do not cleave the O-benzyl ether. This principle of selective deprotection under distinct chemical conditions is known as orthogonality.[1]

The primary challenge arises from the lability of the benzyl ether group to catalytic hydrogenolysis, a common method for removing the benzyloxycarbonyl (Cbz) protecting group.[2] Therefore, the Cbz group is generally not a suitable choice for the amine protection of this molecule if the side-chain benzyl ether needs to be retained. This guide will focus on two widely used orthogonal protecting groups: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Comparative Analysis of Protection Strategies

The choice between the Boc and Fmoc protecting groups depends on the overall synthetic scheme, including the desired C-terminal modification and the compatibility with other functional groups in the molecule.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsOrthogonality with O-Benzyl Ether
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[]High. The O-benzyl ether is generally stable to TFA, although partial cleavage can occur with prolonged exposure.[4]
Fmoc 9-FluorenylmethyloxycarbonylFmoc-OSu or Fmoc-ClBasic (e.g., 20% Piperidine in Dimethylformamide (DMF))[]Excellent. The O-benzyl ether is stable to basic conditions.

Key Considerations for Selection:

  • Boc Strategy: Favored in solution-phase synthesis and when base-labile protecting groups are present elsewhere in the molecule. The acidic deprotection is straightforward but requires careful monitoring to prevent potential partial cleavage of the O-benzyl ether, especially in molecules like Boc-Tyr(Bzl)-OH.[4] The use of cation scavengers, such as pentamethylbenzene, can mitigate this side reaction.[6]

  • Fmoc Strategy: The standard for solid-phase peptide synthesis (SPPS) due to the mild, base-catalyzed deprotection.[] It offers excellent orthogonality with the acid-labile O-benzyl group.

Experimental Protocols

The following protocols are optimized for the N-protection of 2-Amino-4-(benzyloxy)butanoic acid.

N-Boc Protection of 2-Amino-4-(benzyloxy)butanoic acid

This protocol describes the protection of the amine group using di-tert-butyl dicarbonate.

Workflow for N-Boc Protection

cluster_0 Reaction Setup cluster_1 Protection cluster_2 Work-up & Purification cluster_3 Final Product A 2-Amino-4-(benzyloxy)butanoic acid in aq. NaOH/Dioxane B Add (Boc)₂O A->B Cool to 0°C C Stir at RT B->C Allow to warm to RT D Acidify with HCl C->D After reaction completion E Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F G N-Boc-2-Amino-4-(benzyloxy)butanoic acid F->G

A visual representation of the N-Boc protection workflow.

Materials:

  • 2-Amino-4-(benzyloxy)butanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2-Amino-4-(benzyloxy)butanoic acid (1.0 eq) in a 1:1 mixture of 1 M NaOH (aq) and dioxane.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-Amino-4-(benzyloxy)butanoic acid.

N-Fmoc Protection of 2-Amino-4-(benzyloxy)butanoic acid

This protocol details the protection of the amine group using 9-fluorenylmethyloxycarbonyl succinimidyl ester.[7]

Workflow for N-Fmoc Protection

cluster_0 Reaction Setup cluster_1 Protection cluster_2 Work-up & Purification cluster_3 Final Product A 2-Amino-4-(benzyloxy)butanoic acid in aq. Na₂CO₃/Dioxane B Add Fmoc-OSu A->B Cool to 0°C C Stir at RT B->C Vigorous stirring D Acidify with HCl C->D After reaction completion E Extract with Ethyl Acetate D->E F Purify by Recrystallization E->F G N-Fmoc-2-Amino-4-(benzyloxy)butanoic acid F->G

A visual representation of the N-Fmoc protection workflow.

Materials:

  • 2-Amino-4-(benzyloxy)butanoic acid

  • 9-Fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu)

  • 10% Aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • Dilute Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolution: Dissolve 2-Amino-4-(benzyloxy)butanoic acid (1.0 eq) in 10% aqueous Na₂CO₃ solution.

  • Reaction: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with dilute HCl. A white precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Fmoc-2-Amino-4-(benzyloxy)butanoic acid.

Deprotection Protocols

The selective removal of the Boc or Fmoc group is critical for subsequent synthetic steps.

Boc Deprotection

Deprotection of N-Boc Group

cluster_0 Reaction cluster_1 Work-up cluster_2 Product A N-Boc protected amino acid in DCM B Add TFA A->B C Stir at RT B->C D Evaporate solvent C->D Monitor by TLC E Deprotected amino acid (TFA salt) D->E

A visual representation of the N-Boc deprotection process.

Procedure:

  • Dissolve the N-Boc protected amino acid (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help remove residual TFA.

  • The resulting product is the TFA salt of the free amine, which can often be used in the next step without further purification.

Fmoc Deprotection

Deprotection of N-Fmoc Group

cluster_0 Reaction cluster_1 Work-up cluster_2 Product A N-Fmoc protected amino acid in DMF B Add 20% Piperidine in DMF A->B C Stir at RT B->C D Evaporate solvent C->D Monitor by TLC E Deprotected amino acid D->E

A visual representation of the N-Fmoc deprotection process.

Procedure:

  • Dissolve the N-Fmoc protected amino acid (1.0 eq) in dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Once the deprotection is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as precipitation or chromatography, to remove the dibenzofulvene-piperidine adduct.

Conclusion

The selection of an appropriate amine protecting group is a critical decision in the synthesis of derivatives of 2-Amino-4-(benzyloxy)butanoic acid. Both Boc and Fmoc groups offer excellent orthogonality with the O-benzyl ether side chain, providing versatile tools for researchers in peptide synthesis and drug development. The detailed protocols and considerations presented in this guide are intended to facilitate the successful and efficient protection and deprotection of this valuable non-standard amino acid, enabling its incorporation into complex molecular architectures.

References

  • Davies, J. S. (1985). The protection of amino acids. In Amino Acids and Peptides (pp. 1-32). Springer, Dordrecht.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). Promoting effect of pentamethylbenzene on the deprotection of O-benzyltyrosine and Nε-benzyloxycarbonyllysine with trifluoroacetic acid. Chemical and Pharmaceutical Bulletin, 25(4), 740-743.
  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Method

Technical Application Note: Chemoselective N-α-Boc Protection of O-Benzyl-Homoserine Hydrochloride

[1][2] Abstract & Strategic Significance This guide details the protocol for the - -tert-butyloxycarbonyl (Boc) protection of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride (also known as O-Benzyl-homoserine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Strategic Significance

This guide details the protocol for the


-

-tert-butyloxycarbonyl (Boc) protection of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride (also known as O-Benzyl-homoserine hydrochloride).[]

This non-canonical amino acid is a critical building block in peptidomimetics and drug discovery.[] The side-chain benzyl ether provides robust protection for the homoserine hydroxyl group, stable against the acidic conditions used for Boc removal, yet removable via catalytic hydrogenation. The challenge in this specific transformation lies in the starting material being a hydrochloride salt .[] Failure to account for the stoichiometry of the counterion results in incomplete conversion, a common failure mode in routine synthesis.

This protocol utilizes Schotten-Baumann conditions (aqueous base/organic solvent), which is superior to organic base methods (e.g., TEA/DCM) for free amino acids, as it prevents oligomerization and ensures complete solubility of the zwitterionic substrate.

Chemical Strategy & Mechanism[2][3][4][5][6]

The Challenge of the Hydrochloride Salt

The substrate is supplied as


.[] To participate in nucleophilic attack on the Di-tert-butyl dicarbonate (

), the amine must be unprotonated (

).[]
  • Stoichiometry Alert: The first equivalent of base added is consumed solely to neutralize the HCl salt.

  • Solubility: The zwitterion is highly polar. A biphasic system (Water/Dioxane) is required to solubilize both the hydrophilic amino acid and the hydrophobic

    
    .[]
    
Reaction Mechanism

The reaction proceeds via nucleophilic addition-elimination.[][2] The free amine attacks the carbonyl of


, forming a tetrahedral intermediate that collapses to release tert-butanol and 

.

Critical Process Parameter (CPP): pH Control

  • Target pH: 9.0 – 10.5

  • Risk (pH < 8): Amine remains protonated (

    
    ); reaction stalls.[]
    
  • Risk (pH > 12): Hydrolysis of

    
     to 
    
    
    
    -butanol and carbonate competes with the main reaction, requiring excess reagent.[]
Mechanistic Visualization

BocMechanism Start Substrate (R-NH3+ Cl-) Base1 Base Eq. 1 (Neutralization) Start->Base1 Deprotonation FreeAmine Free Amine (R-NH2) Base1->FreeAmine Inter Tetrahedral Intermediate FreeAmine->Inter Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Inter Elim Elimination (- tBuOH, - CO2) Inter->Elim Product Boc-Protected Product Elim->Product

Figure 1: Mechanistic pathway highlighting the critical neutralization step required for hydrochloride salts.[]

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[]Role
2-Amino-4-(benzyloxy)butanoic acid HCl 245.701.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.2 - 1.5Protecting Group
Sodium Hydroxide (1M NaOH) 40.002.0 - 2.5Base (Initial)
1,4-Dioxane 88.11N/ACo-solvent
Citric Acid (10% aq) 192.12ExcessAcidification (Workup)
Step-by-Step Methodology
Phase 1: Preparation & Dissolution[]
  • Setup: Equip a round-bottom flask with a magnetic stir bar.

  • Solvent Prep: Prepare a 1:1 mixture of 1,4-Dioxane and Water.[] (e.g., for 1g substrate, use 10 mL water / 10 mL dioxane).

  • Dissolution: Add the 2-Amino-4-(benzyloxy)butanoic acid HCl to the flask. Add the solvent mixture.[] Stir until fully dissolved.

  • Initial Basification: Add 2.0 equivalents of 1M NaOH dropwise.

    • Why? The first equivalent neutralizes the HCl.[] The second equivalent deprotonates the carboxylic acid (

      
      ) and ensures the amine is free.[]
      
    • Check: Verify pH is approximately 10-11 using pH paper.[]

Phase 2: Reaction[]
  • Addition: Cool the solution to 0°C (ice bath) to minimize exothermic hydrolysis of

    
    .
    
  • Reagent: Add

    
     (1.2 equiv)  dissolved in a minimal amount of dioxane dropwise.
    
  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Monitoring: Stir for 4–12 hours.

    • Self-Validation: Check pH every hour for the first 3 hours.[] If pH drops below 8 (due to

      
       formation/carbonic acid), add small aliquots of 1M NaOH or 
      
      
      
      to maintain pH ~9.[]
Phase 3: Workup & Isolation[][3]
  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the Dioxane. Do not distill to dryness; leave the aqueous phase.[]

  • Wash (Impurity Removal): Wash the remaining aqueous solution with Diethyl Ether or Hexanes (

    
     vol).[]
    
    • Purpose: This extracts unreacted

      
       and organic byproducts.[] The product (as a carboxylate salt) remains in the water.[] Discard the organic (top) layer.[]
      
  • Acidification (Critical Step):

    • Place the aqueous layer in an ice bath.[]

    • Add 10% Citric Acid or 1M

      
        dropwise until pH reaches 2–3.[]
      
    • Warning: Do not use concentrated HCl.[] Strong acids can cleave the Boc group you just added.[][2]

    • Observation: The solution should become cloudy as the protonated product precipitates or oils out.[]

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     vol).[]
    
  • Drying: Combine EtOAc layers, wash with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent to yield the crude product, usually a viscous oil or white solid.

Process Control & Visualization

Workflow Diagram

ProtocolFlow Step1 Dissolve AA-HCl in Dioxane/Water (1:1) Step2 Add 2.0 eq NaOH (Target pH 10) Step1->Step2 Step3 Add Boc2O (1.2 eq) at 0°C Step2->Step3 Step4 Monitor pH (Maintain >8) Stir 4-12h Step3->Step4 Decision TLC Check: Amine Consumed? Step4->Decision Decision->Step3 No (Add Base/Boc) Step5 Evaporate Dioxane Wash Aqueous with Ether Decision->Step5 Yes Step6 Acidify Aqueous (pH 2-3) with Citric Acid Step5->Step6 Step7 Extract with EtOAc Dry & Concentrate Step6->Step7

Figure 2: Operational workflow with integrated decision points for process control.

Analytical Expectations[1][2][8][9]
  • TLC: Run in DCM/MeOH (9:1) or EtOAc/Hexane (1:1).[] Stain with Ninhydrin.[][3]

    • Starting Material: Purple spot at baseline (very polar).[]

    • Product: UV active (benzyl group) and faint/no Ninhydrin stain (blocked amine).[]

      
       will be significantly higher (~0.3–0.5 depending on solvent).[]
      
  • Yield: Typical yields for this protocol are 85–95%.[]

  • 1H NMR (CDCl3):

    • 
       1.44 (s, 9H, Boc t-Bu )[]
      
    • 
       7.30-7.35 (m, 5H, Benzyl  aromatic)[]
      
    • 
       4.50 (s, 2H, Benzyl 
      
      
      
      )
    • 
       5.30 (d, 1H, NH  carbamate)
      

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Low Yield pH dropped during reaction.[]The reaction generates acid (

).[] Ensure pH stays >8 during the first 2 hours.
Product is Oily/Sticky Residual solvent or impurities.[]Triturate the oil with cold Hexanes or Pentane to induce solidification.[]
Boc Group Missing Acidification too strong.Did you use conc. HCl? Use Citric Acid or

for workup.[] Keep temp < 5°C during acidification.
Emulsion during Extraction Dioxane not fully removed.[]Ensure Dioxane is evaporated before extraction.[] Add Brine to break emulsion.[]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[] Wiley-Interscience.[][4] (Standard reference for Boc stability and conditions). []

  • Bradberry, S. et al. (2011).[] "Boc-Protected Amino Groups."[][5][3][4][6][7] Organic Chemistry Portal. (General overview of Boc chemistry and reagents). Link

  • Sigma-Aldrich. (2023).[] "Product Specification: (2S)-2-amino-4-(benzyloxy)butanoic acid." (Physical properties and solubility data). Link[]

  • Keller, O., et al. (1975). "Preparation of N-Boc-amino acids." Organic Syntheses, 55, 80. (Foundational protocol for Schotten-Baumann Boc protection). Link[]

  • Chem-Impex Int'l. "Boc-O-benzyl-L-homoserine Product Page."[] (Confirmation of commercial availability and structure). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Hse(Bzl) peptide synthesis

This guide is designed as a specialized technical support resource for researchers encountering low yields when using Hse(Bzl) (Homoserine benzyl ether) in peptide synthesis. It addresses the unique chemical instability...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers encountering low yields when using Hse(Bzl) (Homoserine benzyl ether) in peptide synthesis. It addresses the unique chemical instability of homoserine and the specific challenges of the benzyl protection group.

Topic: Troubleshooting Low Yields & Side Reactions Expertise Level: Advanced (Boc/Fmoc SPPS)

Diagnostic Triage: Define the "Low Yield"

Before optimizing, we must identify where the loss occurs. In Hse(Bzl) synthesis, "low yield" often masks a chemical transformation rather than a synthesis failure.

Q: Does your crude mass spectrum show a dominant peak at [M-18] Da?

  • YES: You have synthesized the peptide successfully, but it has cyclized into Homoserine Lactone . This is the most common issue with Hse peptides.

  • NO, I see [M+90] or [M+106] adducts: You are experiencing benzyl cation alkylation during cleavage.

  • NO, I see deletion sequences: This is a coupling efficiency problem.

  • NO, I see the starting material mass (protected): The Benzyl (Bzl) group was not removed .

The "Lactone Trap" (Major Issue)

The Problem: Intramolecular Cyclization

Homoserine (Hse) is prone to acid-catalyzed lactonization. Upon removal of the Bzl group (typically via HF), the side-chain hydroxyl (


-OH) attacks the C-terminal carbonyl, expelling the C-terminal OH (or amide) to form a five-membered lactone ring.
  • Impact: Loss of 18 Da (H₂O). Drastic change in HPLC retention time.

  • Trigger: Strong acids (HF, TFA) and free C-termini drive this equilibrium toward the lactone.

Troubleshooting & Reversal

Q: How do I recover the linear Hse peptide from the lactone? A: The lactone-linear transition is pH-dependent and reversible.

  • Dissolution: Dissolve the crude peptide in a basic buffer (pH 10–11), such as 0.1 M NaOH or Carbonate buffer.

  • Monitoring: Agitate for 15–30 minutes. Monitor via HPLC (shift in retention time).

  • Stabilization: Once opened, neutralize carefully. Warning: If you purify using standard 0.1% TFA buffers, the acidic environment will re-catalyze lactonization. Consider using 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH 7.5) mobile phases for purification.

Visualizing the Mechanism

The following diagram illustrates the equilibrium between the protected Hse(Bzl), the linear free Hse, and the Lactone byproduct.

Hse_Lactonization cluster_0 Equilibrium Zone Hse_Bzl Hse(Bzl) Peptide (Protected Linear) HF_Cleavage HF Cleavage (Acidic Conditions) Hse_Bzl->HF_Cleavage Deprotection Hse_Linear Hse Peptide (Free Linear) HF_Cleavage->Hse_Linear Initial Product Hse_Lactone Hse Lactone (Cyclic Byproduct -18Da) Hse_Linear->Hse_Lactone Acid Catalysis (Fast) Hse_Lactone->Hse_Linear Base Treatment (pH > 10)

Caption: Acid-catalyzed equilibrium between linear Homoserine and Homoserine Lactone. Strong acid (HF) drives the reaction right (red arrow); base drives it left (green arrow).

Chemistry Compatibility Check

Q: I am using Fmoc chemistry and TFA cleavage. Why is the Bzl group still attached? A: This is a fundamental chemistry mismatch.

  • The Bzl ether is stable to TFA. It requires HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) for removal.

  • Solution for Fmoc Users: You must use Fmoc-Hse(Trt)-OH (Trityl protection). The Trityl group is acid-labile and removes easily with 95% TFA, leaving the Hse free (though still prone to lactonization if acidic).

  • If you MUST use Hse(Bzl) in Fmoc: You are likely synthesizing a "permanent" Bzl-protected peptide for later catalytic hydrogenation or specific ligation strategies.

Solving Low Yields (Synthesis Phase)

If the issue is not lactonization or Bzl retention, it is likely a coupling or cleavage artifact.

Issue: Benzyl Cation Scavenging

During HF cleavage, the benzyl group is cleaved as a benzyl cation (


). Without adequate scavengers, this electrophile will re-attach to Met, Tyr, Trp, or Cys residues.

Optimization Table: HF Cleavage Cocktails

Peptide Composition Recommended Scavenger Cocktail (per 10 mL HF) Purpose
Standard (No sensitive residues) Anisole (1.0 mL) General scavenging.
Contains Tyr, Trp, Met p-Cresol (1.0 mL) + DMS (0.5 mL) p-Cresol is superior for preventing Tyr alkylation.
Contains Cys p-Cresol (1.0 mL) + p-Thiocresol (0.2 mL) Thiocresol protects Cys thiols.

| "Low-High" HF Protocol | Step 1: Low HF (DMS/p-cresol) Step 2: High HF | Removes Bzl via


 mechanism first to minimize cation generation. |
Issue: Coupling Efficiency

Hse(Bzl) is moderately bulky. If the deletion is at the Hse step:

  • Reagent Switch: Switch from DIC/HOBt to HATU/HOAt or COMU .

  • Double Coupling: Perform the coupling twice (2 x 45 min) rather than once for a long duration.

  • Check Solubility: Hse(Bzl) peptides can be hydrophobic. Use NMP instead of DMF as the solvent to improve resin swelling.

Step-by-Step Troubleshooting Protocol

Protocol A: The "Low-High" HF Cleavage (Best for Yield)

Use this to minimize alkylation side reactions.

  • Low HF Step: Treat resin with HF:DMS:p-cresol (25:65:10) for 2 hours at 0°C.

    • Mechanism:[1][2][3][4][5] Removes most Bzl groups via an

      
       mechanism that does not generate free carbocations.
      
  • Evaporation: Remove HF and DMS under vacuum.

  • High HF Step: Recharge vessel with anhydrous HF and p-cresol (90:10). React for 45 mins at 0°C.

    • Mechanism:[1][2][3][4][5] Removes stubborn groups (Arg(Tos), etc.).

  • Precipitation: Precipitate in cold diethyl ether.

Protocol B: Lactone Ring Opening

Use this if [M-18] is the major product.

  • Isolate the crude ether precipitate.[6]

  • Dissolve in 0.1 M NaOH or 0.2 M Carbonate Buffer (pH 10.5) .

  • Stir for 15 minutes at Room Temp.

  • Neutralization: Add dilute acetic acid dropwise until pH reaches 7.0–7.5.

  • Lyophilize immediately or purify using a neutral/basic mobile phase (e.g., 10mM

    
    ).
    

Decision Tree Flowchart

Troubleshooting_Flow Start Problem: Low Yield with Hse(Bzl) CheckMass Step 1: Check Crude Mass Spec Start->CheckMass M_minus_18 Mass = [M - 18]? CheckMass->M_minus_18 M_plus_Adduct Mass = [M + 90/106]? CheckMass->M_plus_Adduct Mass_SM Mass = Protected SM? CheckMass->Mass_SM Lactone Issue: Lactone Formation Solution: Treat with pH 10 Base M_minus_18->Lactone Yes Alkylation Issue: Benzyl Alkylation Solution: Use p-Cresol/DMS Scavengers M_plus_Adduct->Alkylation Yes Deprotection Issue: Bzl Not Removed Check: Are you using HF? (TFA won't work) Mass_SM->Deprotection Yes

Caption: Logical workflow for diagnosing the root cause of yield loss based on Mass Spectrometry data.

References

  • AAPPTEC. "Homoserine Lactone Formation During HF Cleavage." Peptide Synthesis Guide. Available at: [Link]

  • Tam, J. P., et al. "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." J. Am. Chem. Soc.[5] 1983, 105, 6442–6455.

Sources

Optimization

Minimizing side reactions of 2-Amino-4-(benzyloxy)butanoic acid

The following guide is structured as a specialized Technical Support Center resource. It is designed to be autonomous, strictly logical, and directly actionable for researchers working with 2-Amino-4-(benzyloxy)butanoic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be autonomous, strictly logical, and directly actionable for researchers working with 2-Amino-4-(benzyloxy)butanoic acid (also known as


-benzyl-homoserine  or H-Hse(Bzl)-OH ).

Topic: Minimizing Side Reactions & Maximizing Coupling Efficiency Ticket ID: REF-HSE-BZL-001 Status: Active Support

Executive Technical Summary

2-Amino-4-(benzyloxy)butanoic acid is the


-benzyl ether derivative of homoserine. In peptide synthesis, it serves a critical function: it "masks" the 

-hydroxyl group of homoserine, which is kinetically predisposed to intramolecular cyclization (lactonization).

While the benzyl (Bzl) group effectively blocks the primary side reaction (lactone formation), the molecule introduces specific challenges regarding steric hindrance , racemization prone to activation , and conditional instability during deprotection. This guide provides the causality-based protocols required to maintain the integrity of the Hse(Bzl) residue.

Critical Reaction Pathways (Visualized)

Understanding the fate of the benzyl ether is the key to preventing side reactions. The diagram below illustrates the "Safe Pathway" (Peptide Synthesis) versus the "Failure Pathway" (Lactonization).

Hse_Pathways Start H-Hse(Bzl)-OH (Starting Material) Activation Carboxyl Activation (DIC/Oxyma or HATU) Start->Activation Standard Coupling Lactone Homoserine Lactone (Dead End Product) Start->Lactone Contaminated SM (If Bzl is partial) Peptide Hse(Bzl)-Peptide (Target Product) Activation->Peptide Nucleophilic Attack (Amine) Racemization D-Enantiomer (Impurity) Activation->Racemization Excess Base / High Temp Cleavage Benzyl Cleavage (H2/Pd, BBr3, or HF) Peptide->Cleavage Deprotection Step FreeHse Free Homoserine (Intermediate) Cleavage->FreeHse Removal of Bzl FreeHse->Lactone Acidic pH (Fast Cyclization)

Figure 1: The Stability Logic Flow. Note that the primary risk of lactonization occurs only after the benzyl group is removed under acidic conditions.

Troubleshooting & FAQs (Root Cause Analysis)

Issue 1: "I see a peak at [M-18] in my LC-MS analysis."

Diagnosis: This indicates the formation of Homoserine Lactone (HSL) . Root Cause: The benzyl ether bond is stable to TFA (used in Fmoc cleavage). If you see lactone, one of two things happened:

  • Starting Material Impurity: Your H-Hse(Bzl)-OH contained free homoserine (H-Hse-OH) which cyclized immediately upon dissolution.

  • Premature Deprotection: You used reagents incompatible with benzyl ethers (e.g., hydrogenation, strong Lewis acids like

    
    , or HF) while the C-terminus was free or activated.
    

Corrective Action:

  • Verify Purity: Run an HPLC of the raw material.[1][2][3] If HSL is present, recrystallize or purchase high-purity (>99%) grade.

  • Check Reagents: Ensure no reducing agents or strong Lewis acids are present during the coupling steps.

Issue 2: "The coupling efficiency is low (<80%) compared to Ser(Bzl)."

Diagnosis: Steric hindrance and aggregation. Root Cause: The extra methylene group in the homoserine side chain (


-position) pushes the bulky benzyl group further out, increasing the hydrodynamic radius and potentially interfering with the incoming nucleophile or causing aggregation on the resin.

Corrective Action:

  • Switch Coupling Agents: Move from carbodiimides (DIC) to aminium/uronium salts (HATU/HOAt).

  • Double Coupling: Implement a double coupling cycle:

    • HATU / HOAt / DIPEA (1:1:2 eq) for 45 mins.

    • DIC / OxymaPure (1:1 eq) for 60 mins (different mechanism to scavenge difficult sites).

Issue 3: "I suspect racemization (D-isomer formation)."

Diagnosis: Base-catalyzed proton abstraction at the


-carbon.
Root Cause:  While Hse(Bzl) is not as sensitive as Cysteine or Histidine, the electron-withdrawing effect of the activated carboxyl, combined with the side-chain ether, can lower the pKa of the 

-proton. Using strong bases (DBU) or excess tertiary amine (DIPEA/NMM) promotes this.

Corrective Action:

  • Base Control: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is a weaker base that is sufficient for activation but less likely to abstract the

    
    -proton.
    
  • Pre-activation Limit: Do not pre-activate the amino acid for more than 2 minutes before adding it to the resin/amine.

Optimized Experimental Protocols

Protocol A: Low-Racemization Coupling of Fmoc-Hse(Bzl)-OH

Objective: Couple Hse(Bzl) to a growing peptide chain with >99% enantiomeric purity.

Reagents:

  • Fmoc-Hse(Bzl)-OH (3.0 eq relative to resin loading)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3.0 eq)

  • DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Hse(Bzl)-OH and OxymaPure in minimal DMF.

  • Activation: Add DIC to the mixture.

    • Critical: Allow to activate for exactly 2 minutes . Longer activation increases the risk of oxazolone formation (racemization).

  • Addition: Add the activated mixture to the resin-bound free amine.

  • Agitation: Shake/vortex at room temperature for 60 minutes .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

  • Capping: If reaction is <99% complete, cap with acetic anhydride/pyridine before proceeding.

Protocol B: Post-Synthesis Benzyl Removal (Without Lactonization)

Objective: Remove the benzyl group to yield free Homoserine peptides without triggering cyclization. Note: This is the highest risk step. Free Homoserine (Hse) will lactonize in acid (TFA).

The Dilemma: Standard Bzl removal (H2/Pd) generates free Hse. If the peptide is then exposed to acid (e.g., HPLC mobile phase with 0.1% TFA), the Hse residue will cyclize to HSL, cleaving the peptide chain at the C-terminus if Hse is terminal, or modifying the side chain if internal.

Safe Workflow:

  • Cleavage from Resin: Use standard TFA cocktails to cleave the peptide from the resin. The Bzl group remains intact (Fmoc strategy).

  • Purification: Purify the Hse(Bzl)-peptide first. Do not deprotect Bzl yet.

  • Catalytic Hydrogenation (Neutral pH):

    • Dissolve peptide in MeOH/H2O.

    • Add Pd/C catalyst.

    • Hydrogenate under balloon pressure.

    • Crucial: Maintain pH 7.0–8.0 using a buffer (e.g., Ammonium Bicarbonate). Do not use acid.

  • Lyophilization: Freeze dry immediately.

  • Storage: Store as the solid salt. In solution, free Hse peptides are metastable and will slowly lactonize at pH < 6.

Data Summary: Protecting Group Stability

Reagent / ConditionEffect on Hse(Bzl) EtherRisk LevelNotes
50% Piperidine / DMF Stable LowStandard Fmoc removal.
95% TFA (plus scavengers) Stable LowStandard resin cleavage. Bzl remains on.
HF (Anhydrous) Cleaved Critical Generates free Hse

Lactonization risk.
HBr / Acetic Acid Cleaved Critical Generates free Hse

Lactonization risk.
H2 / Pd/C Cleaved High Must be performed at neutral pH to prevent cyclization.
BBr3 (Boron Tribromide) Cleaved High Harsh Lewis acid; likely to degrade peptide bonds.

References & Authority

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

    • Authority: Defines the stability profiles of Benzyl ethers in peptide synthesis.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

    • Authority: Foundational text on racemization mechanisms (oxazolone formation) during activation.

  • Rowley, M., et al. (1987). "The synthesis of homoserine lactone analogues." Tetrahedron, 43(15), 3469-3478.

    • Authority: Establishes the kinetics of homoserine lactonization under acidic conditions.

  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of Oxyma Pure in Peptide Synthesis." Organic Process Research & Development.

    • Authority: Supports the use of Oxyma/DIC for suppressing racemization in sensitive residues.

Disclaimer: This guide assumes standard laboratory safety protocols. 2-Amino-4-(benzyloxy)butanoic acid is a research chemical; consult the MSDS before handling.

Sources

Troubleshooting

Technical Support Center: Purification of H-Hse(Bzl)-OH.HCl Derivatives

Welcome to the technical support guide for navigating the purification challenges of O-Benzyl-L-homoserine hydrochloride (H-Hse(Bzl)-OH.HCl) and its derivatives. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the purification challenges of O-Benzyl-L-homoserine hydrochloride (H-Hse(Bzl)-OH.HCl) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with this versatile but often tricky amino acid derivative. Here, we will address common issues encountered during purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

This section tackles specific, practical problems you might face at the bench.

Question: My final product is an oil or a sticky solid and refuses to crystallize. What's happening and what should I do?

Answer: "Oiling out" is a common problem with amino acid derivatives that possess flexible side chains and protecting groups. The benzyl group on the homoserine side chain, combined with the charged amine hydrochloride, can lead to the formation of a stable, amorphous state that is energetically favored over a crystalline lattice. Several factors could be at play:

  • Residual Solvents: Trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Dimethylformamide (DMF) can act as plasticizers, preventing crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C), if the compound is stable at that temperature.

  • Impurities: The presence of even small amounts of impurities can significantly disrupt the formation of a crystal lattice. Key culprits include unreacted starting materials or byproducts like dibenzyl ether.

  • Incorrect Solvent System for Crystallization: The chosen solvent may be too good, keeping the product fully solvated, or too poor, causing it to crash out as an amorphous solid.

Troubleshooting Workflow:

  • Confirm Purity: Before attempting recrystallization, assess the purity of your crude product by HPLC or ¹H NMR. If significant impurities are present, an initial purification by flash column chromatography is recommended.

  • Solvent Screening: Use a small amount of your product to screen various solvent systems. Good single solvents for amino acid hydrochlorides are often polar protic solvents like methanol, ethanol, or isopropanol. You can also try solvent/anti-solvent pairs. A common technique is to dissolve the compound in a minimum amount of a polar solvent (like methanol) and then slowly add a less polar anti-solvent (like diethyl ether or hexanes) until persistent turbidity is observed.

  • Induce Crystallization: If a suitable solvent system is found but crystallization is slow, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal, if available, is also highly effective.

  • Temperature Cycling: Slowly cooling the solution to 0-4 °C or even -20 °C can promote crystal growth. Sometimes, allowing the solution to slowly warm back to room temperature can also be effective.

Question: My ¹H NMR spectrum shows unidentifiable aromatic peaks and a lower-than-expected integration for my benzyl group. What is the likely impurity?

Answer: This is a classic sign of side reactions involving the benzyl protecting group. The most common issues are:

  • Debenzylation: The benzyl ether is susceptible to cleavage under certain conditions, particularly catalytic hydrogenation or strong acidic conditions.[1][2] If your synthesis or workup involved these conditions, you might have a mixture of your desired product and H-Hse-OH.HCl.

  • Benzyl Halide Impurities: If the benzylation step did not go to completion, you might have residual benzyl bromide or benzyl chloride.

  • Formation of Dibenzyl Ether: Under the basic conditions often used for Williamson ether synthesis to install the benzyl group, benzyl halide can self-condense or react with any benzyl alcohol present to form dibenzyl ether.[3]

Identification and Removal Strategy:

  • Impurity Identification: Compare your spectrum to known spectra of potential impurities. Dibenzyl ether typically shows a singlet around 4.5 ppm in CDCl₃ and aromatic signals. Benzyl alcohol has a singlet around 4.7 ppm.[4] H-Hse-OH.HCl will lack the characteristic benzyl aromatic signals entirely.

  • Purification: Flash column chromatography is the most effective way to separate these impurities. A gradient elution using a mobile phase like DCM/Methanol or EtOAc/Hexanes with a small percentage of acetic acid or triethylamine can be effective. The choice of modifier depends on the nature of your stationary phase and other functional groups on your molecule.

Question: I'm seeing a significant amount of a byproduct that appears to be related to my starting material. How can I improve my purification to remove it?

Answer: The presence of starting material indicates an incomplete reaction. While optimizing the reaction conditions is the first step, effective purification is crucial for obtaining a pure final product.

  • Column Chromatography: This is the workhorse for separating compounds with different polarities.[5] Since H-Hse(Bzl)-OH.HCl is a zwitterionic salt, its polarity is significantly different from many unreacted starting materials.

    • Normal Phase: Use a silica gel column with a mobile phase gradient, for example, from 100% DCM to a mixture of DCM and Methanol (e.g., 95:5 or 90:10). The highly polar amino acid will have a low Rf and elute later than many less polar starting materials.

    • Reverse Phase: For highly polar compounds, reverse-phase HPLC can provide excellent separation.[6] A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice.

  • Recrystallization: If the starting material and product have sufficiently different solubilities, recrystallization can be a highly effective and scalable purification method. Perform solubility tests to find a solvent that dissolves your product well at elevated temperatures but poorly at room temperature, while the starting material remains soluble or insoluble at all temperatures.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your H-Hse(Bzl)-OH.HCl derivative.

PurificationWorkflow Purification Strategy for H-Hse(Bzl)-OH.HCl start Crude Product Analysis (TLC, HPLC, NMR) oily_product Is the product an oil or non-crystalline solid? start->oily_product check_purity Is the major impurity a solid byproduct? check_solubility Are solubilities of product and impurity different? check_purity->check_solubility Yes column_chrom Perform Flash Column Chromatography check_purity->column_chrom No recrystallize Attempt Recrystallization check_solubility->recrystallize Yes check_solubility->column_chrom No final_product Pure Crystalline Product recrystallize->final_product final_product_amorphous Pure Amorphous Solid column_chrom->final_product_amorphous oily_product->check_purity No (Solid) oily_product->column_chrom Yes

Caption: A decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of H-Hse(Bzl)-OH.HCl?

A1: As a hydrochloride salt of an amino acid, H-Hse(Bzl)-OH.HCl exhibits good solubility in polar protic solvents. Its solubility profile is a key factor in choosing solvents for both reaction and purification.

SolventSolubilityNotes
WaterHighMay require ultrasonication for faster dissolution.[7]
Methanol / EthanolHighOften used for reactions and as the polar component in chromatography.
Dimethyl Sulfoxide (DMSO)HighGood for NMR, but difficult to remove.
Dichloromethane (DCM)Sparingly SolubleOften used as a slurry solvent or in chromatography mobile phases.
Diethyl Ether / HexanesInsolubleCommonly used as anti-solvents for precipitation or crystallization.

This table provides general solubility trends. Exact solubilities can vary based on temperature and the specific batch purity.

Q2: How stable is the benzyl ether protecting group during purification?

A2: The benzyl ether is a relatively robust protecting group but has specific labilities. It is generally stable to a wide range of acidic and basic conditions used in standard workups and chromatography.[2] However, it is sensitive to:

  • Catalytic Hydrogenation: This is the most common method for its removal, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source.[2] Be aware that this method can be incompatible with other reducible functional groups in your molecule.

  • Strong Lewis Acids: Reagents like BBr₃ or BCl₃ will readily cleave benzyl ethers.[3]

  • Birch Reduction: Conditions such as sodium in liquid ammonia will also remove the benzyl group.[1]

During purification via silica gel chromatography, which is slightly acidic, minor debenzylation is possible but not typically a major concern unless the column is run very slowly or with highly protic mobile phases for extended periods.

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A combination of methods is always recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase method using a C18 column with a UV detector is ideal.[8] This can quantify your main product and detect even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. They can confirm the presence of the benzyl group, the homoserine backbone, and the correct proton integrations. NMR is also excellent for identifying residual solvents.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting range often suggests the presence of impurities.

Step-by-Step Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying H-Hse(Bzl)-OH.HCl via silica gel chromatography.

Materials:

  • Crude H-Hse(Bzl)-OH.HCl

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass column, flasks, and test tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Determine Eluent System: a. On a TLC plate, spot a dilute solution of your crude material. b. Develop the TLC plate in a chamber with a starting eluent system, such as 95:5 DCM:MeOH. c. Visualize the spots under a UV lamp. The ideal system will give your product an Rf value of ~0.2-0.3. d. Adjust the ratio of MeOH to DCM to achieve the desired Rf. More MeOH will increase the Rf.

  • Pack the Column: a. Prepare a slurry of silica gel in a non-polar solvent (like hexanes or DCM). b. Pour the slurry into your column and allow the silica to settle into a uniform bed. Do not let the column run dry.

  • Load the Sample: a. Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent mixture. b. Alternatively, for less soluble compounds, create a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: a. Carefully add your chosen eluent to the top of the column. b. Apply gentle pressure (using a pump or bulb) to begin the flow. c. Collect fractions in test tubes.

  • Monitor the Fractions: a. Spot every few fractions onto a TLC plate. b. Develop and visualize the TLC plate to identify which fractions contain your pure product.

  • Combine and Evaporate: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum for several hours to remove any residual solvent, yielding your purified product.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Retrieved from [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Retrieved from [Link]

  • H-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 66820496 - PubChem. (n.d.). Retrieved from [Link]

  • Analytical Methods for Amino Acids - Shimadzu. (n.d.). Retrieved from [Link]

  • H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt - Peptides. (n.d.). Retrieved from [Link]

  • 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. (2021). Retrieved from [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific. (2021). Retrieved from [Link]

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Microbial resolution of DL-homoserine for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3 - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of HCl-containing hydrogen streams by adsorption using ion-exchanged zeolites and the ZIF-8 Metal Organic Frame-work - Vrije Universiteit Brussel. (n.d.). Retrieved from [Link]

  • Controlled synthesis and properties of poly(L-homoserine). (n.d.). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Retrieved from [Link]

  • US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid - Google Patents. (n.d.).
  • Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli. (n.d.). Retrieved from [Link]

  • Purification of Hexabenzylhexaazaisowurtzitane - ResearchGate. (2016). Retrieved from [Link]

  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations - ResearchGate. (2015). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved from [Link]

  • Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - RSC Publishing. (2022). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 2-Amino-4-(benzyloxy)butanoic acid Extraction

Case ID: EXT-OBHZ-001 Subject: pH Optimization & Troubleshooting for O-Benzyl-Homoserine Recovery Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EXT-OBHZ-001 Subject: pH Optimization & Troubleshooting for O-Benzyl-Homoserine Recovery Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

Executive Summary

You are working with 2-Amino-4-(benzyloxy)butanoic acid (commonly referred to as O-Benzyl-L-homoserine ). Unlike standard lipophilic small molecules, this compound is a zwitterionic amino acid derivative.[1]

The most common failure mode in extracting this compound is treating it like a simple organic acid or base.[1] Because it contains both a basic amine (


) and an acidic carboxyl group (

), pH control is not just a variable—it is the switch that determines its phase preference. [1]

This guide provides the thermodynamic grounding and practical protocols to maximize recovery, specifically addressing Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).[1]

Quick Reference Data

PropertyValue (Estimated)Practical Implication
Carboxyl

~2.2Below pH 2.2, molecule is Cationic (+).[1] Soluble in water.[1]
Amine

~9.2Above pH 9.2, molecule is Anionic (-).[1] Soluble in water.[1]
Isoelectric Point (

)
~5.7 At pH 5.7, molecule is Zwitterionic (±).[1] Net charge is 0.[1][2]
LogD (pH 7) ~ -1.5 to 0.5Poor extraction into non-polar solvents (Hexane/DCM).[1]
Preferred Solvent n-ButanolRequired for LLE due to high polarity of the zwitterion.[1]

Module 1: The Science of Solubility (Theory)

The Zwitterion Trap

Many researchers attempt to extract this compound into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at neutral pH, assuming the benzyl group provides enough lipophilicity.[1] This often results in <10% recovery.[1]

Why? At the isoelectric point (pH ~5.7), the molecule exists as a zwitterion (


). While the net charge is zero, the high dipole moment creates a strong crystal lattice energy and high affinity for water.[1] The benzyl ether side chain aids lipophilicity, but often not enough to drive the molecule into non-polar solvents without assistance.[1]
The Optimization Strategy

To extract this molecule, you have two distinct thermodynamic paths:

  • Path A (LLE): Adjust pH to the

    
     (5.7) to minimize ionic character and use a polar organic solvent (n-Butanol) to overcome the dipole.[1]
    
  • Path B (Ion Exchange SPE): Deliberately move away from the

    
     to create a charged species that binds to a resin, allowing you to wash away impurities before eluting.[1]
    

Module 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Protocol: The "pH Swing" Method

Use this if you must use LLE (e.g., scale-up limitation).[1]

  • Initial State: Ensure aqueous feed is fully dissolved.[1]

  • Adjustment: Slowly adjust aqueous pH to 5.7 ± 0.2 using 1M HCl or 1M NaOH. Do not overshoot.

  • Solvent Addition: Add n-Butanol (Ratio 1:1 v/v).[1] Note: EtOAc is likely too non-polar.[1]

  • Salt Addition: Saturate the aqueous phase with NaCl (Salting Out).[1] This is critical to push the zwitterion into the organic phase.[1]

  • Separation: Shake vigorously and allow settling.

LLE Troubleshooting FAQs

Q: I adjusted the pH to 5.7, but the layers aren't separating (Emulsion).

A: At the


, proteins or amphiphilic impurities also reach their minimum solubility, acting as surfactants.
[1] *   Fix:  Filter the mixture through Celite before separation. If the emulsion persists, add a small amount of Methanol (demulsifier) or centrifuge.[1]

Q: My recovery is low (<40%) even with n-Butanol.

A: You are fighting the water solubility of the zwitterion.

  • Fix 1: Perform multiple extractions (3x).

  • Fix 2: Verify pH. If pH drifted to 4.0 or 7.5, you lost significant yield to the aqueous phase. [1] * Fix 3: Switch to Solid Phase Extraction (Module 3) .

Q: Can I use Dichloromethane (DCM)?

A: No. The zwitterion is virtually insoluble in DCM.[1] You would need to derivatize the amine (e.g., Boc-protection) or the acid (esterification) to make it DCM-soluble.

Module 3: Solid Phase Extraction (SPE) – The Superior Method[1]

For high purity and recovery, Ion Exchange (IEX) is superior to LLE for this specific molecule.[1]

Protocol: Cation Exchange (MCX / SCX)

Best for removing non-basic impurities.[1]

  • Conditioning: Methanol -> Water -> Acidified Water (pH 2.0).[1]

  • Loading: Adjust your sample pH to 2.0 .

    • Why? At pH 2.0, the carboxyl is protonated (neutral) and the amine is protonated (+).[1] The molecule binds to the resin.[1]

  • Washing: Wash with Methanol/Water (removes neutrals and acids).[1]

  • Elution: Elute with 5% Ammonia in Methanol .

    • Why? The ammonia raises the pH > 9, deprotonating the amine to neutral and the resin releases the compound.[1]

Module 4: Stability & Degradation

Q: Will the benzyl ether cleave during extraction?

A: Generally, no .[1] Benzyl ethers are stable to:

  • Basic conditions (pH 10-14).

  • Mild acidic conditions (pH 2-6).

Warning: They are sensitive to:

  • Strong Lewis Acids: Avoid

    
     or high concentrations of strong mineral acids if heating.
    [1] *   Hydrogenation:  Do not expose to 
    
    
    
    gas and Pd/C catalysts during processing, as this will cleave the benzyl group to yield Homoserine.[1]

Visual Decision Guide

The following diagram outlines the logical workflow for maximizing recovery based on your available equipment and constraints.

ExtractionWorkflow Start Start: Aqueous Feed (2-Amino-4-(benzyloxy)butanoic acid) CheckConc Is concentration > 10g/L? Start->CheckConc LLE_Path Path A: Liquid-Liquid Extraction (Scalable, Lower Purity) CheckConc->LLE_Path Yes (Bulk) SPE_Path Path B: Solid Phase Extraction (High Purity, Analytical/Prep) CheckConc->SPE_Path No (Dilute) Adjust_pI Adjust pH to 5.7 (pI) LLE_Path->Adjust_pI Acidify Acidify to pH 2.0 (Cationic Form) SPE_Path->Acidify Salt_Out Add NaCl (Saturation) Adjust_pI->Salt_Out Solvent Add n-Butanol (1:1) Salt_Out->Solvent Phase_Sep Phase Separation Solvent->Phase_Sep Success Evaporate & Crystallize Phase_Sep->Success Clear Layers Trouble Emulsion / Low Yield? Phase_Sep->Trouble Issues Load_Resin Load onto SCX/MCX Resin Acidify->Load_Resin Wash Wash (MeOH/Water) Load_Resin->Wash Elute Elute with 5% NH3 in MeOH Wash->Elute Elute->Success Fix_Emulsion Filter (Celite) or Add Methanol Trouble->Fix_Emulsion Fix_Emulsion->Phase_Sep

Caption: Decision tree for O-Benzyl-Homoserine extraction comparing LLE (pH 5.7) and SPE (pH 2.0).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135608495, O-benzyl-N-((benzyloxy)carbonyl)-L-homoserine. Retrieved from [Link][1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Benzyl Ethers Stability and Cleavage).[1][3][4] Wiley-Interscience.[1]

  • University of Calgary. Amino Acid Extraction and pKa Tables. Retrieved from [Link]

Sources

Troubleshooting

Handling hygroscopic nature of O-Benzylhomoserine hydrochloride

Welcome to the Technical Support Center for O-Benzylhomoserine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the potential...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Benzylhomoserine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the potential hygroscopic nature of O-Benzylhomoserine hydrochloride in experimental settings. While this compound is not broadly documented as being highly hygroscopic, its fine chemical nature as an amino acid hydrochloride suggests that it may be sensitive to atmospheric moisture. This resource provides in-depth troubleshooting, best practices, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed my O-Benzylhomoserine hydrochloride powder is forming clumps. What could be the cause?

A1: Clumping or caking in a crystalline powder is a classic indicator of moisture absorption.[1] Hygroscopic materials readily attract and hold water molecules from the surrounding air.[2] This can be exacerbated by high humidity environments or improper storage. When the powder absorbs moisture, the surface of the crystals can dissolve slightly, and upon drying, these areas can recrystallize, fusing particles together and forming clumps.

Q2: My weight measurements for O-Benzylhomoserine hydrochloride are inconsistent and seem to be drifting upwards. Why is this happening?

A2: Upward drift in weight during measurement on an analytical balance is a strong sign that the substance is hygroscopic.[3] As the compound is exposed to the atmosphere on the balance pan, it continuously absorbs moisture, leading to an increase in mass. This can lead to significant errors in the amount of material you are weighing for your experiments.

Q3: How critical is it to control moisture when working with O-Benzylhomoserine hydrochloride?

A3: Controlling moisture is crucial for several reasons. Firstly, inaccurate weighing due to water absorption will lead to errors in solution concentration and stoichiometry in your reactions. Secondly, the presence of water can potentially lead to the hydrolysis of the benzyl ether or affect the stability of the amino acid hydrochloride itself, although specific degradation pathways for this molecule are not extensively documented.[4] In applications like peptide synthesis, the presence of water can interfere with coupling reactions, reducing yields and potentially leading to unwanted side products.[5]

Q4: Can I dry my O-Benzylhomoserine hydrochloride if I suspect it has absorbed moisture?

A4: While it is technically possible to dry a chemical that has absorbed moisture, it is often not recommended as a standard procedure without careful consideration.[6] Heating the compound to remove water could potentially cause degradation, especially for a complex organic molecule. The appropriate drying method (e.g., vacuum oven at a specific temperature, use of a drying agent like P₂O₅) would need to be validated to ensure it doesn't affect the compound's integrity. Preventing moisture absorption from the outset is a much more reliable strategy.

Troubleshooting Guides

Issue: Inconsistent Weighing and Clumping of Powder

This troubleshooting guide provides a systematic approach to mitigate issues arising from the potential hygroscopic nature of O-Benzylhomoserine hydrochloride.

Workflow for Handling Potentially Hygroscopic O-Benzylhomoserine Hydrochloride

cluster_storage Proper Storage cluster_preparation Preparation for Weighing cluster_weighing Weighing Procedure cluster_post_weighing Post-Weighing storage Store in a tightly sealed container in a desiccator. equilibration Allow container to equilibrate to room temperature before opening. storage->equilibration inert_atm Work in a low-humidity environment (glove box or under inert gas). equilibration->inert_atm weighing_by_difference Use the 'weighing by difference' method. inert_atm->weighing_by_difference quick_transfer Minimize exposure time to atmosphere. weighing_by_difference->quick_transfer reseal Immediately and tightly reseal the main container. quick_transfer->reseal return_to_storage Return to desiccator for storage. reseal->return_to_storage

Caption: A logical workflow for handling potentially hygroscopic reagents.

Detailed Protocols

1. Protocol for Proper Storage of O-Benzylhomoserine Hydrochloride

  • Objective: To minimize exposure of the compound to atmospheric moisture during storage.

  • Materials:

    • Original container of O-Benzylhomoserine hydrochloride

    • Laboratory desiccator with an active desiccant (e.g., silica gel with indicator, Drierite)

    • Parafilm or laboratory sealing tape

  • Procedure:

    • Ensure the cap of the original container is tightly closed.

    • For added protection, wrap the cap and neck of the container with Parafilm.

    • Place the sealed container inside a desiccator.

    • Ensure the desiccant in the desiccator is active (e.g., blue for indicating silica gel). If the desiccant is saturated (e.g., pink), regenerate or replace it according to the manufacturer's instructions.

    • Store the desiccator in a cool, dry place.

2. Protocol for Accurate Weighing of O-Benzylhomoserine Hydrochloride

  • Objective: To accurately weigh the compound while minimizing moisture absorption. The "weighing by difference" method is recommended.[7]

  • Materials:

    • Sealed container of O-Benzylhomoserine hydrochloride

    • Analytical balance

    • Spatula

    • Receiving vessel (e.g., flask, vial)

  • Procedure:

    • Remove the O-Benzylhomoserine hydrochloride container from the desiccator and allow it to equilibrate to the ambient temperature of the balance room for at least 30 minutes. This prevents condensation from forming on the cold container.[7]

    • Place the closed container with the compound on the analytical balance and record the initial mass.

    • Remove the container from the balance.

    • Carefully and quickly transfer a small amount of the powder from the container to your receiving vessel using a clean, dry spatula. Do this away from the balance to avoid spills on the pan.

    • Immediately and tightly close the lid of the O-Benzylhomoserine hydrochloride container.

    • Place the closed container back on the balance and record the final mass.

    • The difference between the initial and final mass is the exact amount of compound transferred.

    • Return the main container to the desiccator promptly.

3. Protocol for Preparing a Stock Solution

  • Objective: To prepare a stock solution of known concentration, taking into account the potential hygroscopic nature of the solid.

  • Materials:

    • O-Benzylhomoserine hydrochloride

    • Anhydrous solvent

    • Volumetric flask

    • Glass funnel

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • Accurately weigh the desired amount of O-Benzylhomoserine hydrochloride using the "weighing by difference" protocol described above.

    • Transfer the weighed powder to a clean, dry volumetric flask using a glass funnel.

    • Add a portion of the anhydrous solvent to the flask, cap it, and swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

    • Once the solid is completely dissolved, add more anhydrous solvent to bring the volume up to the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • If not for immediate use, store the solution in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon), and at the recommended temperature to maintain stability. Aqueous stock solutions of amino acids are often recommended to be stored at low temperatures and for limited periods.[8]

Impact on Experimental Results and Data Integrity

The absorption of moisture by O-Benzylhomoserine hydrochloride can have downstream consequences on your experiments.

Experimental Area Potential Impact of Moisture Mitigation Strategy
Reaction Stoichiometry Inaccurate weighing leads to incorrect molar ratios of reactants.Use proper weighing techniques (weighing by difference) in a controlled environment.
Peptide Synthesis Water can compete with the amine nucleophile in coupling reactions, leading to hydrolysis of the activated ester and reduced yield.[7]Use anhydrous solvents and perform reactions under an inert atmosphere.
Solution Stability The presence of water may facilitate the hydrolysis of the benzyl ether over time, especially at non-neutral pH or elevated temperatures.[4]Prepare solutions fresh and store them appropriately (e.g., refrigerated, protected from light). For long-term storage, consider aliquoting and freezing.
Analytical Chemistry (HPLC, NMR) Water in the sample can affect the reproducibility of chromatographic separations and introduce a significant water peak in NMR spectra, potentially obscuring signals of interest.[9][10]Use anhydrous solvents for sample preparation and analysis.

Potential Hydrolysis of O-Benzylhomoserine

OBH O-Benzylhomoserine Homoserine Homoserine OBH->Homoserine Hydrolysis OBH:e->Homoserine:w H2O H₂O (Water) Benzyl_Alcohol Benzyl Alcohol

Sources

Optimization

Technical Support Center: High-Efficiency Coupling of Hse(Bzl)

Topic: Overcoming Steric Hindrance & Side Reactions in O-Benzyl-Homoserine [Hse(Bzl)] Coupling Document ID: TSC-HSE-001 Status: Active Last Updated: 2025-05-20[] Executive Summary: The Mechanistic Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Side Reactions in O-Benzyl-Homoserine [Hse(Bzl)] Coupling Document ID: TSC-HSE-001 Status: Active Last Updated: 2025-05-20[]

Executive Summary: The Mechanistic Challenge

Welcome to the Technical Support Center. You are likely here because your Hse(Bzl) coupling has failed, resulted in low yield, or produced a deletion sequence.

The Core Problem: Hse(Bzl) presents a dual-threat in peptide synthesis:

  • Steric Shielding: Unlike rigid bulky amino acids (like Aib), the ethyl linker (

    
    ) of Homoserine is highly flexible.[] This allows the bulky Benzyl (Bzl) ether group to fold back and shield the 
    
    
    
    -amino or activated carboxyl group, creating a "kinetic trap" that slows intermolecular coupling.
  • Lactonization Risk: While the Benzyl group protects the hydroxyl, slow coupling kinetics increase the window for side reactions, including potential premature lactonization (forming homoserine lactone) if the protection is compromised or if trace acid catalysis occurs during activation.

This guide provides the protocols required to break this steric barrier and ensure quantitative coupling.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My coupling yield is consistently <80% despite using standard DIC/HOBt."

Diagnosis: Carbodiimide chemistries (DIC/DCC) are insufficiently reactive for Hse(Bzl).[][2] The activation intermediate (O-acylisourea) is too short-lived and sterically encumbered to react effectively with the shielded amine of the incoming Hse(Bzl) or the resin-bound Hse(Bzl).

Corrective Action: Switch to Aminium/Uronium or Phosphonium salts.[][2][3] These generate a highly reactive active ester (OBt/OAt) that drives the reaction forward faster than the folding rate of the side chain.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[][4]

  • Why? The 7-aza-benzotriazole moiety in HATU utilizes a "neighboring group effect" (anchimeric assistance) via the pyridine nitrogen, boosting coupling rates by ~100x over HBTU/DIC.

Issue 2: "I see a deletion of the amino acid following Hse(Bzl)."

Diagnosis: This is likely Aggregation .[] The hydrophobic Benzyl side chain of Hse promotes


-sheet formation or aggregation on the resin, collapsing the polymer matrix and making the N-terminus inaccessible for the next amino acid.

Corrective Action:

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) or a binary mixture of DMSO:NMP (1:4) for the coupling steps involving Hse and the subsequent residue.[]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.[]

Issue 3: "I suspect Lactonization or side-chain loss."

Diagnosis: If you observe a mass shift of -90 Da (loss of Bzl) or -18 Da (dehydration/lactonization), your activation conditions may be too acidic or prolonged.[]

Corrective Action:

  • Base Control: Ensure sufficient DIPEA (Diisopropylethylamine) is present (2.0 equivalents relative to HATU).[]

  • Activation Time: Do not pre-activate Hse(Bzl) for more than 2 minutes. Add the base immediately before adding the mixture to the resin. Prolonged activation of Hse derivatives can lead to self-cyclization even with protection if the Bzl ether is acid-sensitive (though Bzl is generally stable, trace impurities can catalyze loss).[]

Optimized Experimental Protocols

Protocol A: The "Power Coupling" Method (Recommended)

Use this for standard Hse(Bzl) incorporation.

ParameterSpecificationNotes
Reagent HATU (0.95 eq) + HOAt (0.95 eq)HOAt is optional but recommended for difficult sequences.[]
Base DIPEA (2.0 eq)Collidine (TMP) can be used to reduce epimerization risk.[]
Amino Acid Fmoc-Hse(Bzl)-OH (3.0 - 4.0 eq)High excess drives kinetics (Le Chatelier's principle).[]
Solvent NMP (anhydrous)Superior swelling for hydrophobic residues compared to DMF.[]
Time 2 x 45 min (Double Coupling)Drain and refresh reagents after the first 45 min.
Temperature 50°C - 60°CCRITICAL: Heat overcomes the steric energy barrier.[]

Step-by-Step:

  • Dissolve Fmoc-Hse(Bzl)-OH (4 eq) and HATU (3.9 eq) in NMP.[]

  • Add DIPEA (8 eq) to the mixture. Shake for only 30 seconds.

  • Immediately add the activated solution to the resin.[]

  • Microwave at 50°C (25W constant power) for 20 minutes OR shake at 60°C for 45 minutes.

  • Drain.[] Repeat steps 1-4 (Double Couple).

Protocol B: The "Aggregation-Breaker" Method

Use this if Hse(Bzl) is followed by other hydrophobic residues (e.g., Val, Ile, Phe).

  • Swelling: Pre-swell resin in DCM/NMP (1:[]1) for 30 mins.

  • Coupling Cocktail:

    • Fmoc-Hse(Bzl)-OH (4 eq)[]

    • PyBOP (4 eq) (Phosphonium salts often work better in aggregation-prone sequences).[]

    • DIPEA (8 eq).[][2]

    • 0.1 M LiCl in NMP.[]

  • Procedure: Perform double coupling at 50°C.

Visual Workflows

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine the cause of failure.

Troubleshooting Start Start: Hse(Bzl) Coupling Failure CheckYield Is Yield < 80%? Start->CheckYield CheckMass Is Mass Correct? CheckYield->CheckMass No (Yield OK) StericIssue Diagnosis: Steric Hindrance CheckYield->StericIssue Yes (Low Yield) MassShift Mass -90 Da or -18 Da? CheckMass->MassShift No AggIssue Diagnosis: Aggregation CheckMass->AggIssue Yes (Deletion of NEXT AA) SideRxn Diagnosis: Lactonization/Degradation MassShift->SideRxn Yes SolutionSteric Solution: Switch to HATU/HOAt + Heat (60°C) StericIssue->SolutionSteric SolutionAgg Solution: Use NMP + LiCl or Magic Mixture AggIssue->SolutionAgg SolutionSide Solution: Reduce Activation Time Check Reagent Acidity SideRxn->SolutionSide

Caption: Diagnostic logic flow for identifying the root cause of Hse(Bzl) synthesis failures.

Diagram 2: Steric Shielding Mechanism & Solution

Understanding the spatial arrangement is key to solving the problem.

Mechanism Hse Hse(Bzl) Side Chain (Flexible Ethyl Linker) Shield Steric Shielding (Bzl folds over Amine) Hse->Shield Flexibility Amine Alpha-Amine (Nucleophile) Coupling Successful Peptide Bond Amine->Coupling Restored Access Shield->Amine Blocks Access HATU HATU/HOAt (High Reactivity) HATU->Coupling Fast Activation Heat Heat (60°C) (Kinetic Energy) Heat->Shield Disrupts Folding Heat->Coupling Increases Rate

Caption: The flexible ethyl linker allows the Bzl group to shield the amine; Heat and HATU overcome this barrier.

References

  • Albericio, F., & Bomer, J. M. (2018).[] Coupling Reagents and Strategies for the Synthesis of Sterically Hindered Peptides. Organic Process Research & Development. [Link]

  • Isidro-Llobet, A., et al. (2009).[] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • CEM Corporation. (2020).[] Microwave Peptide Synthesis: Best Practices for Hindered Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. (2011).[] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: H-Hse(Bzl)-OH.HCl Stability and Handling Guide

Welcome to the technical support center for H-Hse(Bzl)-OH.HCl (O-Benzyl-L-homoserine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for H-Hse(Bzl)-OH.HCl (O-Benzyl-L-homoserine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical amino acid derivative. Proper storage and handling are paramount for reproducible experimental outcomes. This document provides in-depth answers to common questions and troubleshooting advice based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for H-Hse(Bzl)-OH.HCl?

The optimal storage conditions are critical for maximizing the shelf-life and preventing degradation of H-Hse(Bzl)-OH.HCl. The compound should be stored at 2-8°C , under an inert atmosphere (e.g., Argon or Nitrogen) , and protected from light and moisture .[1]

  • Causality Explained:

    • Temperature (2-8°C): Lower temperatures slow down the rate of potential chemical degradation reactions. While some amino acid derivatives are stored at -20°C, refrigeration at 2-8°C is generally sufficient for this stable salt form.[2]

    • Inert Atmosphere: The benzyl (Bzl) protecting group can be susceptible to slow oxidation over time. Storing under an inert gas displaces oxygen, minimizing this degradation pathway.

    • Moisture Protection: The hydrochloride (.HCl) salt makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Absorbed water can lead to hydrolysis or physical changes like clumping, which can affect accurate weighing and solubility.[3]

    • Light Protection: Aromatic compounds, like the benzyl group, can be sensitive to photolytic degradation. Storing in an amber vial or in a dark location is a necessary precaution.[6][7][8]

Q2: I accidentally left my vial of H-Hse(Bzl)-OH.HCl on the benchtop at room temperature for a few hours. Is it still usable?

Short-term exposure (a few hours) to ambient temperature and light is unlikely to cause significant degradation of the solid material, which is generally stable under recommended storage conditions.[9] However, the primary concern is moisture uptake, especially on a humid day.

  • Immediate Action: Ensure the container is tightly sealed and return it to the recommended 2-8°C storage immediately.[6][10]

  • Recommendation: For critical applications like GMP-grade peptide synthesis, it is advisable to use a fresh, properly stored aliquot. For general research, the material is likely still usable, but you should be vigilant for any changes in appearance or solubility. If you observe clumping, it is a sign of moisture absorption.

Q3: The powder in my vial looks discolored (yellowish) and clumpy. What does this indicate?

Visual changes are the first sign of potential degradation or contamination.

  • Clumping: This is a definitive sign of moisture absorption.[3] The hygroscopic nature of the hydrochloride salt causes particles to stick together. This can make accurate weighing difficult and may indicate that hydrolytic degradation has begun.[11]

  • Discoloration (White to Yellow): While some suppliers note the acceptable appearance as "White to yellow powder or crystals,"[1] a noticeable change from white to a more intense yellow over time can be an indicator of degradation. This may result from slow oxidation or other side reactions involving the benzyl group.

If you observe these changes, the integrity of the compound is questionable. It is recommended to perform a quality control check (see Troubleshooting Protocol 1) or use a new batch for your experiments to ensure reliable results.

Q4: How should I handle H-Hse(Bzl)-OH.HCl when taking a sample for my experiment?

Proper handling is crucial to maintain the integrity of the main stock. Never leave the main container open to the atmosphere for an extended period.

  • Best Practice: Allow the container to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Procedure: Open the container in a controlled environment, preferably in a glove box with an inert atmosphere or, at a minimum, on a clean lab bench on a low-humidity day. Quickly weigh the desired amount into a separate vessel, and then immediately and tightly reseal the main container. Purging the headspace with an inert gas before sealing is highly recommended.

  • Aliquoting: For frequent use, it is best practice to aliquot the powder into smaller, single-use vials upon receiving the material. This minimizes the number of times the main stock is exposed to the atmosphere.

Troubleshooting Guide

This section addresses common problems encountered in experiments that may be linked to the quality of H-Hse(Bzl)-OH.HCl.

Problem: My peptide synthesis reaction is showing low coupling efficiency or unexpected side products.

If you have ruled out other experimental variables (solvents, other reagents, protocol), the quality of your amino acid building block could be the culprit.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose potential issues with your H-Hse(Bzl)-OH.HCl stock.

G cluster_0 Troubleshooting H-Hse(Bzl)-OH.HCl Integrity start Inconsistent Experimental Results (e.g., Low Yield) check_storage Step 1: Review Storage & Handling History start->check_storage storage_ok Storage Conditions Met? (2-8°C, Dry, Dark) check_storage->storage_ok visual_insp Step 2: Visually Inspect Compound visual_ok Looks OK? (White, Free-Flowing) visual_insp->visual_ok storage_ok->visual_insp Yes compound_bad Conclusion: Compound is Degraded. Discard and Use New Batch. storage_ok->compound_bad No (e.g., Left at RT) perform_tlc Step 3: Perform QC Test (e.g., TLC Analysis) visual_ok->perform_tlc Yes visual_ok->compound_bad No (Clumpy/Discolored) tlc_ok Single Spot on TLC? perform_tlc->tlc_ok compound_ok Conclusion: Compound is Likely OK. Troubleshoot Other Experimental Parameters. tlc_ok->compound_ok Yes tlc_ok->compound_bad No (Multiple Spots)

Caption: Troubleshooting workflow for assessing H-Hse(Bzl)-OH.HCl quality.

Experimental Protocols

Protocol 1: Quick Quality Assessment via Thin-Layer Chromatography (TLC)

This protocol provides a rapid and straightforward method to qualitatively assess the purity of your H-Hse(Bzl)-OH.HCl. The presence of multiple spots suggests degradation or contamination.

Objective: To separate the main compound from potential, more polar degradation products (e.g., de-benzylated homoserine).

Materials:

  • H-Hse(Bzl)-OH.HCl sample

  • Silica gel TLC plate (e.g., Silica Gel 60 F254)

  • Developing Chamber

  • Mobile Phase: Dichloromethane (DCM), Methanol (MeOH), and Acetic Acid (AcOH) in a 90:8:2 ratio.

  • Staining Solution: Ninhydrin solution (0.2% in ethanol).

  • Heat gun or hot plate.

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of H-Hse(Bzl)-OH.HCl in 0.5 mL of methanol.

  • Spotting: Using a capillary tube, spot a small amount of the prepared solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the DCM:MeOH:AcOH mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualization: Dip the dried plate into the ninhydrin staining solution or spray it evenly.

  • Heating: Gently heat the plate with a heat gun until colored spots appear. The primary amine of the amino acid will react with ninhydrin to produce a characteristic purple/pink spot.

  • Analysis: A pure sample should ideally show a single, well-defined spot. The presence of additional spots, particularly those with lower Rf values (closer to the baseline), may indicate the presence of more polar degradation products.

Data Summary

For quick reference, the recommended storage parameters are summarized below.

ParameterRecommended ConditionRationale
Temperature 2–8 °CSlows chemical degradation kinetics.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the benzyl protecting group.
Humidity Store in a dry environment with desiccantThe HCl salt is hygroscopic; moisture can cause clumping and hydrolysis.[3][4][12]
Light Protect from light (Amber vial, dark location)Prevents potential photolytic cleavage or degradation.[6][8]

References

  • Smolecule. (n.d.). Handling hygroscopic amino acid derivatives.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(4), 2439-2504. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • (n.d.). 2 Protection of Functional Groups.
  • Merck. (2025, July 23). SAFETY DATA SHEET.
  • (2019, November 19). Amino Acid-Protecting Groups.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

  • Peptides International. (n.d.). H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt.
  • PubChem. (n.d.). H-D-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 53229898. Retrieved from [Link]

  • J&K Scientific. (n.d.). H-Ser(Bzl)-OH.HCl | 76614-98-7.
  • Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet.
  • Al-Hamidi, H., et al. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. PMC. Retrieved from [Link]

  • Tan, Y. T., & Lee, L. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]

  • (2025, August 6). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Retrieved from [Link]

  • CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]

  • Singh, S., & Narayanam, N. (2015). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. Retrieved from [Link]

  • Stolarczyk, B., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC. Retrieved from [Link]

  • (n.d.). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. Retrieved from [Link]

  • (2014, September 12). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Amino-4-(benzyloxy)butanoic acid HCl: A Definitive Comparison Guide

As unnatural amino acids become increasingly foundational in the development of peptidomimetics and targeted therapeutics, the analytical rigor applied to their building blocks must scale accordingly. 2-Amino-4-(benzylox...

Author: BenchChem Technical Support Team. Date: March 2026

As unnatural amino acids become increasingly foundational in the development of peptidomimetics and targeted therapeutics, the analytical rigor applied to their building blocks must scale accordingly. 2-Amino-4-(benzyloxy)butanoic acid HCl , commonly known as O-benzyl-homoserine hydrochloride or H-Hse(Bzl)-OH HCl, is a premier synthon used to introduce functionalized side chains into peptide backbones [1].

However, the commercial landscape for this compound is highly variable. Substandard alternatives frequently suffer from incomplete salt formation, residual deprotection byproducts, or moisture contamination—all of which can catastrophically derail solid-phase peptide synthesis (SPPS) kinetics. As a Senior Application Scientist, I approach


H NMR spectroscopy not merely as a tool for structural confirmation, but as a predictive, self-validating system for downstream synthetic performance.

This guide objectively compares high-purity analytical-grade H-Hse(Bzl)-OH HCl against substandard alternatives, detailing the mechanistic causality behind spectral differences and providing a robust protocol for high-fidelity NMR acquisition.

The Mechanistic Basis of the H NMR Spectrum

To evaluate the quality of 2-Amino-4-(benzyloxy)butanoic acid HCl, one must first understand the causality driving its nuclear magnetic resonances. The molecule consists of a butanoic acid backbone, a chiral alpha-carbon (C2) bearing a protonated primary amine (-NH


), and a gamma-carbon (C4) attached to a benzyl ether.
The Inductive Effect of the Hydrochloride Salt

The most critical diagnostic feature of this molecule is the chemical shift of the alpha-proton (C2). In a high-purity hydrochloride salt dissolved in DMSO-


, the protonated amine (-NH

) exerts a powerful electron-withdrawing inductive effect. This deshields the adjacent alpha-proton, shifting its resonance downfield to approximately ~4.00 ppm . In contrast, if the product is an incomplete salt or a free base, the alpha-proton will resonate significantly upfield at ~3.40 - 3.50 ppm .
Solvent Dynamics: DMSO- vs. D O

While D


O is a common solvent for amino acid salts, it is analytically inferior for validating the salt state of H-Hse(Bzl)-OH HCl. In D

O, the critical -NH

protons undergo rapid deuterium exchange, merging into the HOD solvent peak at ~4.7 ppm. By utilizing 100% DMSO-

, the rapid chemical exchange is suppressed, allowing the -NH

protons to appear as a broad, distinct singlet at ~8.20 ppm [2]. Observing this peak is a mandatory self-validating checkpoint to confirm complete hydrochloride salt formation.

Comparative Analysis: High-Purity vs. Substandard Alternatives

When benchmarking a high-purity standard against lower-grade commercial alternatives, quantitative integration and specific chemical shift deviations reveal the true quality of the batch. The table below summarizes the experimental data used to differentiate these grades.

Spectroscopic ParameterHigh-Purity Standard (Analytical Grade)Substandard Alt A (Incomplete Salt / Free Base)Substandard Alt B (Residual Benzyl Alcohol)
Alpha-Proton Shift (C2) ~4.00 ppm (Deshielded by -NH

)
~3.40 ppm (Shielded by -NH

)
~4.00 ppm
Exchangeable Amine Protons Broad singlet at ~8.20 ppm (3H)Broad singlet at ~1.50 - 2.00 ppm (2H)Broad singlet at ~8.20 ppm (3H)
Benzylic Region (~4.50 ppm) Clean singlet/ABq (2H, ether linkage)Clean singlet/ABq (2H)Additional sharp singlet at ~4.60 ppm (-CH

OH)
Aromatic Integration Exact 5.00 (relative to 1H alpha)Exact 5.00Skewed (>5.00, overlapping impurities)
Gamma-Protons (C4) Multiplet at ~3.60 ppm (2H)Multiplet at ~3.60 ppmOften obscured by broad water peak at 3.3 ppm
Causality of Impurities
  • Residual Benzyl Alcohol: A common artifact of incomplete purification post-etherification. Because its benzylic protons (~4.60 ppm) closely mirror the product's ether linkage (~4.50 ppm), it artificially inflates the integration of the 4.5-4.6 ppm region. If the ratio of benzylic protons to the alpha-proton exceeds 2:1, benzyl alcohol contamination is mathematically certain.

  • Moisture Contamination: Substandard batches often contain hygroscopic impurities. In DMSO-

    
    , excess water appears as a broad peak at ~3.33 ppm, which can completely obscure the critical gamma-CH
    
    
    
    protons (~3.60 ppm), preventing accurate structural validation.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure your NMR data is a self-validating system, follow this optimized methodology. This protocol is designed to maximize signal-to-noise ratio (SNR) while ensuring complete longitudinal relaxation (


) for flawless integration.

Step 1: Sample Preparation

  • Weigh exactly 10.0 - 15.0 mg of the 2-Amino-4-(benzyloxy)butanoic acid HCl sample.

  • Causality: This mass range ensures sufficient concentration for a high SNR (>250:1) without causing viscosity-induced line broadening.

  • Dissolve the sample in 0.6 mL of 100% DMSO-

    
      containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the vial is purged with dry nitrogen to prevent atmospheric moisture absorption.
    

Step 2: Instrument Setup & Tuning

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., Norell Standard Series).

  • Insert into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the DMSO-

    
     deuterium signal and carefully shim the Z-axis gradients until the TMS peak width at half-height is <1.0 Hz.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: The aromatic and benzylic protons have longer

    
     relaxation times. A truncated delay will result in artificially low integration values for these groups, leading to false-positive impurity flags.
    
  • Number of Scans (NS): 16 to 64 scans.

Step 4: Processing & Self-Validation

  • Zero-fill the Free Induction Decay (FID) to 64k data points and apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Fourier transform, then manually phase and baseline correct.

  • Validation Checkpoint: If the baseline is not perfectly flat across the 1.0 - 9.0 ppm range after correction, discard the integration data, increase the D1 delay to 4.0 seconds, and re-acquire.

Visualizing the Analytical Logic

The following diagrams illustrate the logical frameworks used to validate the structural integrity of the compound and the step-by-step experimental workflow.

Impurity_Causality Root Substandard H-Hse(Bzl)-OH HCl Imp1 Incomplete Salt Formation (Free Base) Root->Imp1 Imp2 Residual Benzyl Alcohol (Deprotection Artifact) Root->Imp2 Imp3 Moisture Contamination (H2O in DMSO-d6) Root->Imp3 Con1 Alpha-H shifts upfield to ~3.40 ppm Imp1->Con1 Loss of inductive effect Con2 Sharp singlet at 4.60 ppm Skewed aromatic integration Imp2->Con2 Overlapping signals Con3 Broad peak at ~3.30 ppm Obscures Gamma-CH2 Imp3->Con3 Proton exchange

Logical relationship between common synthetic impurities and their 1H NMR spectral manifestations.

NMR_Workflow Prep Sample Preparation 10-15 mg in DMSO-d6 Acq 1H NMR Acquisition 400/600 MHz, 16-64 Scans Prep->Acq Transfer to 5mm tube Proc Spectral Processing Phase & Baseline Correction Acq->Proc FID data Val1 Verify Salt State (-NH3+ at ~8.2 ppm) Proc->Val1 Val2 Assess Purity (Aromatic Integration = 5.0) Proc->Val2 Val3 Confirm Backbone (Alpha-H at ~4.0 ppm) Proc->Val3

Step-by-step experimental workflow for high-fidelity 1H NMR validation of amino acid salts.

References

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz Journal of the American Chemical Society[Link]

  • Intermediate States Enable Keratin-like α-To-β Transformations in Strain-Responsive Synthetic Polypeptides Journal of the American Chemical Society [Link]

Comparative

Mass spectrometry fragmentation of O-Benzylhomoserine hydrochloride

High-Resolution Mass Spectrometry Fragmentation of O-Benzylhomoserine Hydrochloride: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter challenges in validating the structural integr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation of O-Benzylhomoserine Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in validating the structural integrity of protected amino acids before they are committed to expensive, multi-step solid-phase peptide synthesis (SPPS). O-Benzylhomoserine (OBn-Hse) hydrochloride is an indispensable building block for synthesizing complex proteoglycan glycopeptides and peptidomimetics[1]. However, because the homoserine side chain is structurally prone to unwanted intramolecular cyclization (lactonization) under acidic conditions[2][3], rigorous analytical characterization is non-negotiable.

This guide provides an in-depth, objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of OBn-Hse against alternative protecting groups, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality in MS/MS Fragmentation

In positive-ion ESI-MS, OBn-Hse hydrochloride readily dissociates from its salt form and protonates to yield a stable precursor ion at m/z 210.11 ([M+H]+). The subsequent Collision-Induced Dissociation (CID) pathways are governed by two competing mechanistic principles:

  • Charge-Directed Heterolytic Cleavage : The dominant fragmentation pathway for benzyl-derivatized amino acids is a charge-directed reaction contingent upon the protonation state of the molecule[4][5]. Upon collisional activation, the C–O ether bond undergoes heterolytic cleavage, eliminating the benzyl moiety as a highly stable tropylium or benzylic carbocation ([C7H7]+) at m/z 91.05[6].

  • Mobile Proton Backbone Cleavage : At lower collision energies, the mobile proton model dictates fragmentation along the amino acid backbone. This results in the neutral loss of ammonia (-17 Da, m/z 193.08) and water (-18 Da, m/z 192.10). Additionally, the elimination of intact benzyl alcohol (-108 Da) yields a fragment at m/z 102.05[7].

ESI-MS/MS fragmentation pathways of protonated O-Benzylhomoserine.

Comparative Analytical Performance

When designing a peptide synthesis workflow, the choice of side-chain protecting group directly impacts both synthetic yield and mass spectrometric behavior. Below is an objective comparison of OBn-Hse against alternative homoserine derivatives: O-tert-Butylhomoserine (OtBu-Hse) and O-Tritylhomoserine (OTrt-Hse).

Protecting GroupPrecursor Ion [M+H]+Primary Product IonDiagnostic Neutral LossGas-Phase Stability
O-Benzyl (OBn) m/z 210.11m/z 91.05 (Tropylium)-108 Da (Benzyl alcohol)Moderate
O-tert-Butyl (OtBu) m/z 176.13m/z 120.06 (Homoserine)-56 Da (Isobutylene)Low
O-Trityl (OTrt) m/z 362.17m/z 243.11 (Trityl cation)-260 Da (Trityl alcohol)Very Low

Expert Insight on Causality : The benzyl group offers a "Goldilocks" level of gas-phase stability. While the trityl group is highly labile and suppresses sequence-specific backbone ions by acting as a dominant "sink" for the charge (m/z 243.11), the benzyl group requires higher activation energy to cleave. This allows for a tunable CID spectrum where both the diagnostic protecting group ion (m/z 91.05) and structurally informative backbone fragments can be observed simultaneously.

Self-Validating Experimental Protocol

To ensure absolute confidence in the analytical data, the following MS/MS protocol is designed as a self-validating system. Each step includes an internal logic check to prevent false positives caused by isobaric contaminants or in-source degradation.

Self-validating ESI-MS/MS optimization workflow for homoserine derivatives.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Action : Dissolve O-Benzylhomoserine hydrochloride in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality : Formic acid provides the excess protons necessary to drive the equilibrium toward the [M+H]+ state, maximizing ionization efficiency in positive ESI mode. The aqueous-organic mixture ensures optimal droplet desolvation.

Step 2: Source Tuning & Precursor Isolation

  • Action : Introduce the sample via direct infusion at 5 µL/min. Isolate the precursor mass at m/z 210.1 using a narrow quadrupole isolation window (e.g., 1.0 m/z).

  • Self-Validation : Before applying collision energy, verify the isotopic distribution. The M+1 peak at m/z 211.1 must exhibit approximately 12.5% relative abundance (driven by the 11 carbon atoms in C11H15NO3). Any deviation indicates co-eluting isobaric interference.

Step 3: Collision Energy (CE) Sweep

  • Action : Perform a stepped CE sweep from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality : Fragmentation is energy-dependent. At 10–15 eV, expect primarily [M+H - NH3]+ (m/z 193.1). As CE exceeds 25 eV, the activation barrier for heterolytic cleavage is surpassed, and the tropylium ion (m/z 91.1) will exponentially dominate the spectrum[4].

Step 4: Lactonization Quality Control

  • Action : Evaluate the MS1 (full scan) spectrum for the presence of m/z 102.1 prior to CID.

  • Self-Validation : Homoserine derivatives are highly susceptible to forming homoserine lactone during storage or acidic cleavage[2][8]. If m/z 102.1 is present in the unfragmented MS1 spectrum, it proves the sample has undergone premature degradation, invalidating the batch for downstream synthesis.

References

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.[Link]

  • Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain. The Journal of Organic Chemistry.[Link]

  • Solid-Phase Synthesis of α-Glucosamine Sulfoforms With Fragmentation Analysis by Tandem Mass Spectrometry. Analytical Chemistry (NIH PMC).[Link]

  • Amino Acid-Protecting Groups. Chemical Reviews.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Resources.[Link]

Sources

Validation

A Comparative Guide to HPLC Purity Standards for O-Benzyl-L-homoserine Hydrochloride (H-Hse(Bzl)-OH.HCl)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques and Purity Profiles for a Key Amino Acid Derivative In the landscape of peptide synthesis and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques and Purity Profiles for a Key Amino Acid Derivative

In the landscape of peptide synthesis and drug development, the purity of starting materials is a cornerstone of success. O-Benzyl-L-homoserine hydrochloride (H-Hse(Bzl)-OH.HCl), a crucial non-proteinogenic amino acid derivative, is no exception. Its structural integrity directly impacts the yield, purity, and biological activity of the final peptide. This guide offers an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) purity standards for H-Hse(Bzl)-OH.HCl, providing supporting experimental data and a comparative analysis with common alternatives.

The Critical Role of Purity in Peptide Synthesis

The presence of impurities in amino acid derivatives can lead to a cascade of undesirable outcomes during peptide synthesis. These include the formation of deletion sequences (peptides lacking one or more amino acids), insertion sequences (peptides with additional, unintended amino acids), and peptides with modified side chains. Such impurities can complicate purification, reduce overall yield, and, most critically, alter the pharmacological profile of the final peptide therapeutic.

Understanding the Impurity Profile of H-Hse(Bzl)-OH.HCl

A thorough understanding of the potential impurities in H-Hse(Bzl)-OH.HCl is fundamental to developing a robust analytical method for its purity determination. The synthesis of H-Hse(Bzl)-OH.HCl often originates from L-methionine, which introduces the possibility of sulfur-containing impurities. The subsequent benzylation and hydrolysis steps can also give rise to process-related impurities.

Potential Process-Related Impurities:

  • Starting Material Residues: Unreacted L-methionine or its derivatives.

  • By-products of Benzylation: Benzyl alcohol, dibenzyl ether, and over-benzylated products.

  • Homoserine Lactone: Formed by the intramolecular cyclization of homoserine.

  • D-enantiomer: The chiral antipode of the desired L-enantiomer, which can arise from racemization during synthesis.

  • Other Amino Acid Impurities: Cross-contamination from other amino acid production lines.

Comparative Analysis of Protected Homoserine Derivatives

The choice of protecting group for the amine terminus of homoserine is a critical decision in peptide synthesis strategy. Besides the unprotected hydrochloride salt, common alternatives include Boc-, Fmoc-, and Z-protected O-benzyl-L-homoserine. Each of these derivatives presents a unique set of advantages and disadvantages in terms of their application in solid-phase peptide synthesis (SPPS) and their typical purity profiles.

ParameterH-Hse(Bzl)-OH.HClBoc-Hse(Bzl)-OHFmoc-Hse(Bzl)-OHZ-Hse(Bzl)-OH
Typical Purity (by HPLC) ≥ 98%≥ 99%≥ 98%≥ 98%
Common Impurities Unprotected homoserine, benzyl alcohol, homoserine lactone, D-enantiomerUnprotected Hse(Bzl)-OH, t-butanol, isobutylene, Boc-anhydrideUnprotected Hse(Bzl)-OH, dibenzofulvene, piperidine adductsUnprotected Hse(Bzl)-OH, toluene, benzyl alcohol
Deprotection Conditions Not applicable (free amine)Acidolysis (e.g., TFA)Base treatment (e.g., piperidine)Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acid
Compatibility Primarily used in solution-phase synthesisBoc-based Solid-Phase Peptide Synthesis (SPPS)Fmoc-based Solid-Phase Peptide Synthesis (SPPS)Solution-phase and some older solid-phase methods
Detection (HPLC) UV (aromatic ring) or requires derivatization for non-chromophoric impuritiesUV (low wavelength) or requires derivatizationUV (fluorenyl group provides strong signal)UV (aromatic ring)

Experimental Protocols for HPLC Purity Determination

To ensure the accurate assessment of H-Hse(Bzl)-OH.HCl purity, a validated, stability-indicating HPLC method is essential. The following protocols outline a reversed-phase HPLC (RP-HPLC) method for achiral purity and a chiral HPLC method for enantiomeric purity.

Experimental Workflow for HPLC Purity Analysis

Caption: Experimental workflow for HPLC purity analysis of H-Hse(Bzl)-OH.HCl.

Protocol 1: Reversed-Phase HPLC for Achiral Purity

This method is designed to separate H-Hse(Bzl)-OH.HCl from its potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: H-Hse(Bzl)-OH.HCl standard and sample solutions (1 mg/mL in Mobile Phase A)

  • Reference standards for potential impurities (e.g., benzyl alcohol, L-homoserine)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (for the peptide bond and aromatic ring) and 254 nm (for the benzyl group)

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (5% B) for at least 30 minutes.

  • Inject the standard and sample solutions.

  • Integrate the peak areas of all observed peaks in the chromatogram.

  • Calculate the purity of H-Hse(Bzl)-OH.HCl as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the amount of the undesired D-enantiomer.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% diethylamine), to be optimized for the specific column. For example, a starting mobile phase could be Hexane/Ethanol/TFA (90:10:0.1, v/v/v).

  • Sample: H-Hse(Bzl)-OH.HCl standard and sample solutions (1 mg/mL in mobile phase)

2. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min (to be optimized)

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm or 254 nm

  • Injection Volume: 10 µL

  • Elution: Isocratic

3. Procedure:

  • Prepare the mobile phase and degas.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a racemic standard (if available) to confirm the resolution of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for the L- and D-enantiomers.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the L-enantiomer.

Method Validation and System Suitability

To ensure the reliability of the HPLC purity data, the analytical methods must be validated according to ICH guidelines (ICH Q2(R1)).[1] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

System Suitability Tests (SST) must be performed before each analysis to ensure the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing factor: Should be ≤ 2.0 for the main peak.

  • Theoretical plates: Should be > 2000 for the main peak.

  • Resolution (for chiral analysis): Should be ≥ 1.5 between the L- and D-enantiomer peaks.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0% for the peak area of the main component.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are a critical component of developing a stability-indicating analytical method.[2][3] By subjecting H-Hse(Bzl)-OH.HCl to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), potential degradation products can be generated and identified.[4][5] This information is invaluable for:

  • Establishing degradation pathways: Understanding how the molecule degrades under various stress conditions.

  • Demonstrating method specificity: Proving that the HPLC method can separate the intact drug from all its potential degradation products.

  • Informing formulation and packaging development: Helping to design a stable drug product.

Forced Degradation Workflow

G A H-Hse(Bzl)-OH.HCl Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (e.g., UV light) A->F G HPLC Analysis of Stressed Samples B->G C->G D->G E->G F->G H Identification of Degradation Products (e.g., LC-MS) G->H I Method Specificity Confirmation H->I

Caption: Workflow for forced degradation studies of H-Hse(Bzl)-OH.HCl.

Conclusion

Ensuring the high purity of H-Hse(Bzl)-OH.HCl is not merely a quality control measure; it is a fundamental prerequisite for the successful development of safe and effective peptide-based therapeutics. A comprehensive understanding of potential impurities, coupled with the implementation of robust and validated HPLC analytical methods, empowers researchers and drug development professionals to make informed decisions throughout the development lifecycle. The comparative analysis of different protected homoserine derivatives further aids in the selection of the most appropriate building block for a given synthetic strategy. By adhering to the principles of scientific integrity and authoritative grounding, the methodologies outlined in this guide provide a solid framework for the quality assessment of this critical amino acid derivative.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565379A - Preparation method of L-homoserine hydrochloride.
  • Royal Society of Chemistry. (n.d.). 1. Synthesis of O-benzyl-L-serine - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2026, February 25). (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 9 Nuclear Magnetic Resonance and Mass Spectrometry: Tools for Structure Determination. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • ACG Publications. (2012, October 5). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Retrieved from [Link]

  • MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). O -Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

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Comparative

A Comparative Guide to the Chromatographic Separation of L- and D-O-Benzylhomoserine

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a molecule's biological activity,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a molecule's biological activity, efficacy, and safety.[1][2][3] O-Benzylhomoserine, a key intermediate in the synthesis of various bioactive molecules, exists as a pair of enantiomers, L- and D-O-Benzylhomoserine. The distinct three-dimensional arrangement of these mirror-image isomers can lead to significantly different interactions with chiral biological targets like enzymes and receptors.[4][5] Consequently, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the desired therapeutic outcomes and minimizing potential off-target effects.[1]

This guide provides an in-depth comparison of chromatographic strategies for the enantioselective separation of L- and D-O-Benzylhomoserine. While specific application notes for this exact molecule are not extensively published, this document leverages established principles and experimental data from structurally analogous compounds—namely other O-protected and N-protected amino acid derivatives—to provide a robust framework for method development. We will explore the leading chromatographic techniques, delve into the mechanisms of chiral recognition, and present actionable protocols to guide your separation endeavors.

Choosing the Right Tool: A Comparison of Chromatographic Techniques

The primary techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[6][7] The choice among them depends on the analyte's properties, the required scale of separation, and available instrumentation.

Technique Principle Advantages for O-Benzylhomoserine Considerations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High versatility with numerous Chiral Stationary Phases (CSPs) available; well-established and robust; applicable to a wide range of polarities.[3]Can use significant volumes of organic solvents; separations can be slower compared to SFC.
SFC Uses a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent.Faster separations due to low viscosity and high diffusivity of the mobile phase; reduced organic solvent consumption ("greener" chemistry); often provides unique or improved selectivity compared to HPLC.[2][5][]Requires specialized instrumentation; analyte solubility in supercritical CO2 can be a factor.
GC Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.High resolution and sensitivity.[7]O-Benzylhomoserine requires derivatization to increase its volatility, adding a sample preparation step; risk of racemization at high temperatures.

For O-Benzylhomoserine, both HPLC and SFC are the most promising direct methods , offering a balance of versatility, efficiency, and scalability without the need for derivatization. GC remains a possibility but is generally less preferred due to the added complexity of derivatization.

The Heart of the Separation: Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[1] Based on the structure of O-Benzylhomoserine (an amino acid with a protected hydroxyl group and a free amine and carboxylic acid), the following CSPs are predicted to be most effective.

Polysaccharide-Based CSPs

These are the most widely used CSPs for their broad applicability.[9] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.

  • Mechanism: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure. The free amine and carboxylic acid groups, along with the phenyl ring of the benzyl group in O-Benzylhomoserine, are key interaction sites.

  • Recommended Columns:

    • Amylose-based: Chiralpak® IA, IB, IC, AD

    • Cellulose-based: Chiralcel® OD, OJ

Macrocyclic Glycopeptide CSPs

These CSPs, such as those based on vancomycin or teicoplanin, are particularly effective for the separation of underivatized amino acids.

  • Mechanism: They offer multiple interaction points, including ionic interactions (with the analyte's amine and carboxyl groups), hydrogen bonding, and inclusion complexation within their basket-like structures.[4]

  • Recommended Columns:

    • CHIROBIOTIC™ V, T

Crown Ether-Based CSPs

These are specifically designed for the separation of primary amines.

  • Mechanism: The primary ammonium group of O-Benzylhomoserine can form a complex with the chiral crown ether cavity.

  • Recommended Columns:

    • Crownpak® CR(+) / CR(-)

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as robust starting points for developing a separation method for L- and D-O-Benzylhomoserine. Screening across different mobile phase modes is crucial for finding the optimal conditions.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Racemic O-Benzylhomoserine Sample Screen_HPLC HPLC Screening (Polysaccharide & Macrocyclic CSPs) Start->Screen_HPLC Screen_SFC SFC Screening (Polysaccharide CSPs) Start->Screen_SFC Eval_NP Normal Phase (NP) Heptane/Alcohol Screen_HPLC->Eval_NP Eval_PO Polar Organic (PO) ACN or MeOH +/- additives Screen_HPLC->Eval_PO Eval_RP Reversed-Phase (RP) Aqueous buffer/ACN or MeOH Screen_HPLC->Eval_RP Screen_SFC->Eval_NP SFC equivalent Screen_SFC->Eval_PO SFC equivalent Identify Identify Promising Conditions (Partial or full separation) Eval_NP->Identify Eval_PO->Identify Eval_RP->Identify Optimize Optimize Parameters: - Mobile Phase Ratio - Additives (Acid/Base) - Temperature - Flow Rate Identify->Optimize Final Validated Enantioselective Method Optimize->Final

Caption: A systematic workflow for chiral method development.

Protocol 1: HPLC Screening
  • Instrumentation: Standard HPLC system with UV or PDA detector.

  • Columns to Screen:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIROBIOTIC™ V (Vancomycin-based)

  • Column Dimensions: 250 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 5-10 µL

  • Column Temperature: 25 °C

Mobile Phase Screening Conditions:

Mode Mobile Phase A Mobile Phase B Gradient/Isocratic Rationale
Normal Phase (NP) n-HeptaneIsopropanol (IPA) or Ethanol (EtOH)Isocratic: 80/20 (A/B). Adjust as needed.Promotes hydrogen bonding and dipole-dipole interactions with polysaccharide CSPs.
Polar Organic (PO) Acetonitrile (ACN)Methanol (MeOH) with 0.1% Formic Acid & 0.1% DiethylamineIsocratic: 90/10 (A/B). Adjust as needed.The additives control the ionization state of the analyte and CSP, which is crucial for zwitterionic compounds like amino acids.[10]
Reversed-Phase (RP) Water with 0.1% Formic AcidAcetonitrile (ACN) with 0.1% Formic AcidGradient: 10% to 90% B over 20 min.Useful for macrocyclic glycopeptide phases and immobilized polysaccharide phases. The acidic modifier aids in good peak shape.
Protocol 2: SFC Screening
  • Instrumentation: Analytical SFC system with UV or PDA detector.

  • Columns to Screen:

    • Chiralpak® IA or IC

    • Chiralcel® OD-H or OJ-H

  • Column Dimensions: 150 x 4.6 mm, 3 or 5 µm

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

Mobile Phase Screening Conditions:

Co-solvent Gradient Rationale
Methanol (MeOH)5% to 40% over 10 minutesMethanol is a versatile polar modifier that effectively competes for polar interaction sites on the CSP.[6]
Ethanol (EtOH)5% to 40% over 10 minutesCan offer different selectivity compared to methanol.
Acetonitrile (ACN)5% to 40% over 10 minutesAprotic modifier that can provide alternative selectivity profiles.
Optional AdditivesAdd 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) to the co-solventSimilar to HPLC, acidic or basic additives can significantly impact peak shape and resolution by controlling ionization states.

Visualizing the Mechanism of Chiral Recognition

The separation of enantiomers on a polysaccharide CSP is a complex process. The following diagram illustrates the potential interactions that lead to chiral discrimination of O-Benzylhomoserine.

G cluster_csp Chiral Stationary Phase (Polysaccharide Groove) cluster_enantiomers O-Benzylhomoserine Enantiomers cluster_result Chromatographic Result CSP Carbamate Groups (C=O, N-H) Polysaccharide Backbone Result D-Enantiomer elutes first (less retained) L-Enantiomer elutes second (more retained) L_Enantiomer L-Enantiomer L_Enantiomer->CSP Stronger Fit: - H-Bonding (NH2, COOH) - π-π Stacking (Benzyl) - Dipole-Dipole D_Enantiomer D-Enantiomer D_Enantiomer->CSP Weaker Fit: - Steric Hindrance - Suboptimal Interactions

Caption: Proposed interaction model on a polysaccharide CSP.

Conclusion

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • REFLECT™ Chiral Stationary Phases. Orochem. [Link]

  • Piette, V., Lämmerhofer, M., & Lindner, W. (2002). Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography with tert.-butyl carbamoylated quinine in either the background electrolyte or the stationary phase. Journal of Chromatography A, 948(1-2), 295-302. [Link]

  • Piette, V., Lämmerhofer, M., Lindner, W., & Crommen, J. (2002). Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis with dimeric forms of quinine and quinidine derivatives serving as chiral selectors. Journal of Chromatography A, 948(1-2), 295-302. [Link]

  • Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions. RSC Publishing. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International, 35(3), 20-25. [Link]

  • Ilisz, I., Aranyi, A., & Antal, I. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1344. [Link]

  • Schurig, V. (2001). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research, 2(2), 1695-1705. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 646. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 22-31. [Link]

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Validation

Validation of Benzyl Ether Stability Under Acidic Conditions: A Comparative Guide

Executive Summary Protecting groups are of central importance to complex organic synthesis, particularly in carbohydrate and natural product construction where multiple hydroxyl groups must be orthogonally masked[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protecting groups are of central importance to complex organic synthesis, particularly in carbohydrate and natural product construction where multiple hydroxyl groups must be orthogonally masked[1]. The benzyl (Bn) ether remains a premier choice due to its exceptional stability across a wide range of basic, reductive, and mildly acidic conditions[2][3]. This guide provides an objective, data-driven comparison of benzyl ether stability against common alternatives (PMB, TBS, MOM) under acidic conditions, detailing the mechanistic causality behind its robustness and providing validated experimental protocols for its selective manipulation.

Mechanistic Causality: The Basis of Benzyl Ether Acid Stability

The stability of an ether under acidic conditions is governed by two primary factors: the basicity of the ether oxygen and the thermodynamic stability of the carbocation generated upon heterolytic C–O bond cleavage[4].

  • Acetals (e.g., MOM, THP): These groups possess two oxygen atoms stabilizing a central carbon. Protonation leads to the rapid expulsion of an alcohol to form a highly stable oxocarbenium ion, rendering them highly acid-labile[5].

  • p-Methoxybenzyl (PMB) Ethers: The electron-donating para-methoxy group highly stabilizes the resulting carbocation via resonance. Consequently, PMB ethers are readily cleaved by mild Brønsted acids (e.g., 10% TFA) or mild oxidants like DDQ[1][5].

  • Benzyl (Bn) Ethers: Lacking strongly electron-donating substituents, the unsubstituted benzyl cation is significantly less stable than its PMB counterpart[4]. Brønsted acids such as 10% TFA or 1M HCl do not provide sufficient thermodynamic driving force to induce heterolysis at room temperature[3]. Cleavage typically requires either reductive conditions (catalytic hydrogenolysis)[1][2] or strong Lewis acids (e.g., BCl₃) that forcefully coordinate to the oxygen and polarize the C–O bond to force cleavage[6][7].

Comparative Stability Matrix

To facilitate objective synthetic planning, the following table summarizes the stability of benzyl ethers compared to alternative protecting groups under standard acidic and deprotection conditions[3][5][8].

Protecting Group10% TFA / DCMNeat TFA1M HCl / MeOHBCl₃ / DCM (-78 °C)Hydrogenolysis (H₂, Pd/C)
Benzyl (Bn) Stable Stable *Stable CleavedCleaved
PMB CleavedCleavedCleavedCleavedCleaved
TBS StableCleavedCleavedCleavedStable
TIPS StableStableStableCleavedStable
MOM CleavedCleavedCleavedCleavedStable

*Note: While benzyl ethers are generally stable to neat TFA for short durations, prolonged exposure can lead to slow degradation. Halogenated derivatives (e.g., 2,6-dichlorobenzyl) are required for extended multi-step peptide synthesis in neat TFA[9].

Logical Workflow for Protecting Group Selection

PG_Selection Start Hydroxyl Protection Required Acid Are downstream steps highly acidic? (e.g., neat TFA) Start->Acid Base Are downstream steps highly basic/nucleophilic? Acid->Base Yes PMB PMB Ether (Acid labile, cleaved by DDQ) Acid->PMB No, mild conditions MOM MOM Acetal (Highly acid labile) Acid->MOM No, mild conditions Bn Benzyl (Bn) Ether (Stable to acid/base, cleaved by H₂, Pd/C) Base->Bn Yes TIPS TIPS Ether (Stable to mild acid, cleaved by TBAF) Base->TIPS No, requires F⁻ cleavage

Decision tree for selecting hydroxyl protecting groups based on downstream reaction conditions.

Experimental Validation Protocols

Protocol 1: Self-Validating Acid Stability Assay (Bn vs. PMB)

Purpose: To objectively demonstrate the stability of the Bn ether in 10% TFA compared to the acid-labile PMB ether. Causality & Design: By subjecting an equimolar mixture of Bn-protected and PMB-protected alcohols to the exact same acidic environment, the system acts as its own internal control, eliminating solvent, concentration, or temperature variables. Procedure:

  • Preparation: In an oven-dried flask, dissolve 0.5 mmol of a Bn-protected alcohol and 0.5 mmol of a PMB-protected alcohol in 9.0 mL of anhydrous CH₂Cl₂. Add 10 mg of biphenyl as an inert internal standard.

  • Acidification: At room temperature (20 °C), add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise to achieve a 10% v/v solution.

  • Monitoring: Monitor the reaction via TLC and LC-MS at t=10 min, 1 hr, and 24 hr.

  • Validation: At t=1 hr, TLC will show complete consumption of the PMB ether and the appearance of the free alcohol. The Bn ether will remain completely unreacted relative to the biphenyl standard even after 24 hours, validating its superior acid stability[1][3].

Protocol 2: Orthogonal Cleavage of Benzyl Ethers via Lewis Acid (BCl₃)

Purpose: To cleave a benzyl ether when standard hydrogenolysis (H₂, Pd/C) is contraindicated (e.g., in the presence of reducible alkenes, alkynes, or azides)[1]. Causality & Design: BCl₃ strongly coordinates to the ether oxygen, forcing heterolysis. However, the resulting benzyl cation is highly electrophilic and will indiscriminately alkylate electron-rich aromatic rings on the substrate (Friedel-Crafts alkylation). To prevent this, pentamethylbenzene is added. As a sterically hindered, non-Lewis-basic nucleophile, it does not coordinate to BCl₃ but rapidly traps the benzyl cation, ensuring a clean deprotection[7]. Procedure:

  • Setup: Dissolve the Bn-protected substrate (1.0 mmol) and pentamethylbenzene (3.0 mmol, cation scavenger) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere[7][10].

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to prevent over-reaction and ether cleavage at non-benzylic sites.

  • Reagent Addition: Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 equivalents) dropwise via syringe[7][10].

  • Reaction & Quench: Stir for 15–30 minutes at -78 °C. Once TLC indicates complete consumption of the starting material, quench the reaction at -78 °C by the slow addition of a CHCl₃/MeOH mixture (10:1, 5 mL)[7]. This step solvolyzes the boron intermediate to yield the free alcohol[10].

  • Isolation: Warm to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to separate the product from the benzyl-pentamethylbenzene byproduct[7].

Mechanistic Pathway of Lewis Acid Cleavage

BCl3_Cleavage Ether R-O-Bn (Benzyl Ether) Coord [R-O(BCl₃)-Bn]⁻ Lewis Acid Complex Ether->Coord + BCl₃ (-78°C) Cleavage R-O-BCl₂ + Bn⁺ (Heterolytic Cleavage) Coord->Cleavage Cleavage Quench R-OH (Deprotected Alcohol) Cleavage->Quench + MeOH/H₂O Scavenger Bn-Ar (Trapped Cation) Cleavage->Scavenger + Pentamethylbenzene

Mechanistic pathway for the Lewis acid-mediated cleavage of benzyl ethers using BCl3.

Conclusion

The benzyl ether is a highly reliable protecting group that offers orthogonal stability compared to silyl ethers and acetals. Its resistance to Brønsted acids like TFA and HCl makes it indispensable for syntheses requiring harsh downstream acidic transformations. When deprotection is required, its susceptibility to catalytic hydrogenolysis or targeted Lewis acid cleavage provides flexible, high-yielding recovery of the native hydroxyl group.

References

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal URL
  • Benzyl Definition - Organic Chemistry Key Term - Fiveable URL
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC (NIH)
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem URL
  • Alcohol Protecting Groups - University of Windsor URL
  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions - Benchchem URL
  • 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma URL
  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger - ResearchGate URL
  • Aromatic Hydroxy Groups (Peptide Synthesis)

Sources

Comparative

Comparative Guide to Reference Standards for 2-Amino-4-(benzyloxy)butanoic Acid Impurities

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth technical comparison of reference standards for impurities of 2-Amino-4-(benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of reference standards for impurities of 2-Amino-4-(benzyloxy)butanoic acid. As a crucial building block in the synthesis of various pharmaceutical agents, ensuring the purity of this amino acid derivative is paramount to the safety and efficacy of the final drug product. This document will navigate the complexities of identifying potential impurities, sourcing appropriate reference standards, and implementing robust analytical methodologies for their quantification.

The Critical Role of Impurity Profiling in Drug Development

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies worldwide mandate rigorous impurity profiling to identify and quantify these unwanted substances.

For a key intermediate like 2-Amino-4-(benzyloxy)butanoic acid, a thorough understanding of its potential impurities is the first step in developing a comprehensive control strategy. These impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with packaging materials. The availability of high-quality reference standards for these impurities is the cornerstone of any accurate and reliable analytical method for their control.

Unraveling the Impurity Profile of 2-Amino-4-(benzyloxy)butanoic Acid

A common and efficient synthetic route to (S)-2-Amino-4-(benzyloxy)butanoic acid starts from the readily available chiral precursor, (S)-aspartic acid. This multi-step synthesis, while effective, can introduce a range of process-related impurities.[1][2]

DOT Diagram: Synthetic Pathway and Potential Impurities

Aspartic_Acid (S)-Aspartic Acid Protection N-Protection (e.g., Boc) Boc_Asp N-Boc-(S)-Aspartic Acid Protection->Boc_Asp Esterification Esterification Boc_Asp->Esterification Step 2 Boc_Asp_Ester N-Boc-(S)-Aspartic Acid Dimethyl Ester Esterification->Boc_Asp_Ester Reduction Selective Reduction of α-carboxyl Boc_Asp_Ester->Reduction Step 3 Boc_Homoserine N-Boc-(S)-Homoserine Reduction->Boc_Homoserine Benzylation O-Benzylation Boc_Homoserine->Benzylation Step 4 Protected_Product N-Boc-(S)-2-Amino-4- (benzyloxy)butanoic Acid Benzylation->Protected_Product Impurity_C Impurity C: Benzyl Alcohol (Reagent/Byproduct) Benzylation->Impurity_C Source Impurity_D Impurity D: Dibenzyl Ether (Byproduct) Benzylation->Impurity_D Source Deprotection N-Deprotection Protected_Product->Deprotection Step 5 Final_Product (S)-2-Amino-4- (benzyloxy)butanoic Acid Deprotection->Final_Product Impurity_A Impurity_A Final_Product->Impurity_A Potential Source: Racemization Impurity_B Impurity B: (S)-Aspartic Acid (Unreacted Starting Material)

Caption: Synthetic pathway of 2-Amino-4-(benzyloxy)butanoic acid and potential impurities.

Based on this synthetic route, the following potential impurities can be anticipated:

  • Impurity A: (R)-2-Amino-4-(benzyloxy)butanoic acid (Enantiomeric Impurity): Racemization can occur at various stages, particularly under harsh basic or acidic conditions, leading to the formation of the unwanted enantiomer.

  • Impurity B: (S)-Aspartic Acid (Unreacted Starting Material): Incomplete reaction in the initial steps can lead to the carryover of the starting material.

  • Impurity C: Benzyl Alcohol: This can be present as a residual reagent from the O-benzylation step or as a byproduct of benzyl ether cleavage.[3][4]

  • Impurity D: Dibenzyl Ether: A common byproduct formed from the self-condensation of benzyl bromide or chloride during the benzylation step.[3]

  • Other Potential Impurities: These can include over-benzylated products, byproducts from the reduction step, and degradation products formed during storage.

Comparison of Reference Standard Sources

The availability of well-characterized reference standards is a prerequisite for the accurate quantification of impurities. For 2-Amino-4-(benzyloxy)butanoic acid, obtaining reference standards for all potential impurities can be challenging.

Reference Standard SourceAvailability for Predicted ImpuritiesPurity & CertificationCost & Lead TimeSuitability for Quantitative Analysis
Commercial Suppliers (Off-the-Shelf) Impurity A: Racemic mixture or the pure (R)-enantiomer may be available. Impurity B: Readily available. Impurity C: Readily available. Impurity D: Readily available.Typically high purity (e.g., >98%). May be available as certified reference materials (CRMs) with traceability to national standards.[1]Low to moderate cost. Short lead time.Excellent, especially if certified.
Custom Synthesis Services All predicted impurities can be synthesized on demand.[][6][7]Purity can be specified by the client. A comprehensive Certificate of Analysis (CoA) with characterization data (e.g., NMR, MS, HPLC) should be provided.Higher cost. Longer lead time (weeks to months).Excellent, provided the synthesized standard is thoroughly characterized and its purity is accurately determined.

Recommendation: For readily available impurities like (S)-aspartic acid, benzyl alcohol, and dibenzyl ether, sourcing from reputable commercial suppliers is the most efficient approach. For process-specific impurities or those not commercially available, such as the (R)-enantiomer or other unique byproducts, custom synthesis is a necessary and reliable option.[][6][7]

Analytical Methodologies for Impurity Profiling

A combination of chromatographic techniques is typically employed for the comprehensive analysis of 2-Amino-4-(benzyloxy)butanoic acid and its impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for separating non-volatile impurities, while Gas Chromatography (GC) is suitable for volatile components. Mass Spectrometry (MS) is often coupled with these techniques for definitive identification.[8][9]

HPLC Method for Non-Volatile Impurities

A reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice for the analysis of 2-Amino-4-(benzyloxy)butanoic acid and its non-volatile impurities. The presence of the phenyl ring allows for UV detection.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. For example: 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 2-Amino-4-(benzyloxy)butanoic acid reference standard and each impurity reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Sample Solution: Prepare the test sample in the same diluent to a similar concentration as the main analyte standard.

DOT Diagram: HPLC Analysis Workflow

Start Start: Sample & Standards Preparation Sample & Standard Preparation (Dissolution in Diluent) Start->Preparation HPLC_System HPLC System Preparation->HPLC_System Injection Injection into HPLC HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Impurity Quantification (Comparison with Reference Standards) Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-based impurity analysis.

Chiral HPLC for Enantiomeric Purity

To quantify the (R)-enantiomer (Impurity A), a chiral HPLC method is necessary. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC Method

  • Instrumentation: HPLC system as described above.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

    • Elution Mode: Isocratic.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples as described for the RP-HPLC method. A racemic mixture of 2-Amino-4-(benzyloxy)butanoic acid should be used for method development to ensure the separation of the two enantiomers.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the impurity analysis, the analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The use of certified reference materials or well-characterized custom-synthesized standards is fundamental to this validation process.

A self-validating system involves incorporating system suitability tests into each analytical run. This typically includes injecting a standard mixture to verify the resolution between the main component and its impurities, as well as the precision of replicate injections.

Conclusion

The effective control of impurities in 2-Amino-4-(benzyloxy)butanoic acid is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has outlined a systematic approach to identifying potential impurities based on a likely synthetic route. While some impurity reference standards are commercially available, the need for custom synthesis for process-specific impurities is a key consideration. A combination of reversed-phase and chiral HPLC methods provides a robust framework for the separation and quantification of these impurities. By implementing validated analytical methods and utilizing well-characterized reference standards, researchers and drug development professionals can confidently assess the purity of 2-Amino-4-(benzyloxy)butanoic acid and meet stringent regulatory requirements.

References

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. SciELO. [Link]

  • SIELC Technologies. HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds. [Link]

  • Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]

  • ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • ResearchGate. A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. [Link]

  • International Journal of Pharmaceutical and Clinical Research. analysis of amino acids by high performance liquid chromatography. [Link]

  • PubMed. Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • PMC. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Google Patents. CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Impurity profile of amino acids?. [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them... [Link]

  • Organic & Biomolecular Chemistry. Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. [Link]

  • PubMed. Construction of a Synthetic Metabolic Pathway for the Production of 2,4-dihydroxybutyric Acid From Homoserine. [Link]

  • Semantic Scholar. Selective Cleavage of Benzyl Ethers. [Link]

  • ResearchGate. Scheme. Synthesis of b-Amino Acid 14. [Link]

  • YouTube. benzyl ether cleavage. [Link]

  • ACS Publications. Ether Cleavage-Triggered Degradation of Benzyl Alkylammonium Cations for Polyethersulfone Anion Exchange Membranes. [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of O-Benzylhomoserine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the methodologies for determining the crystal structure of O-Benzylhomoserine hydrochloride. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the methodologies for determining the crystal structure of O-Benzylhomoserine hydrochloride. As a Senior Application Scientist, my goal is to move beyond a simple procedural outline to deliver an in-depth understanding of the critical experimental choices, their underlying scientific principles, and their ultimate impact on the quality of the final structural model. This document is designed to empower researchers in drug development to design, execute, and interpret crystallographic studies with a higher degree of confidence and success.

Introduction: The Strategic Importance of O-Benzylhomoserine Hydrochloride in Synthesis

O-Benzylhomoserine serves as a vital chiral precursor in the synthesis of numerous complex pharmaceutical agents. The precise three-dimensional arrangement of its atoms—its stereochemistry and conformational state—is fundamental to the biological efficacy and safety profile of the final active pharmaceutical ingredient (API). As a stable, crystalline salt, O-Benzylhomoserine hydrochloride is the preferred form for purification, handling, and long-term storage.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, offering invaluable insights for:

  • Absolute Stereochemistry: Providing definitive proof of the configuration at the chiral centers.

  • Conformational Analysis: Revealing the lowest-energy conformation of the molecule in the solid state, which can inform computational modeling and solution-state studies.

  • Intermolecular Interactions: Elucidating the hydrogen-bonding networks and other non-covalent forces that govern crystal packing.[1] These interactions are critical as they influence key physicochemical properties such as solubility, dissolution rate, and stability.

  • Reference Standard: Establishing an unequivocal structural fingerprint for quality control, ensuring batch-to-batch consistency and aiding in polymorph screening.

This guide will compare two common crystallization approaches, demonstrating how subtle variations in methodology can have a profound impact on the quality of the resulting structural data.

Methodology: A Comparative Study of Crystallization Solvents

The success of any crystallographic endeavor hinges on the ability to grow high-quality, single crystals of sufficient size and perfection. The choice of the crystallization solvent is the most critical variable in this process. We will compare two widely used techniques for compounds like amino acid hydrochlorides: slow evaporation from a single protic solvent (ethanol) versus a binary solvent system (methanol/water).

Experimental Protocol: Crystallization

Method A: Slow Evaporation from Absolute Ethanol

  • In a clean 10 mL glass vial, dissolve 50 mg of O-Benzylhomoserine hydrochloride in 3 mL of absolute ethanol. Gentle warming (to ~45°C) may be required to achieve full dissolution.

  • Allow the solution to cool to ambient temperature.

  • Cover the vial with paraffin film, and pierce the film with a single small-gauge needle to facilitate slow, controlled evaporation.

  • Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a laboratory bench) and monitor for crystal growth over 2-4 days.

Method B: Slow Evaporation from Methanol/Water (1:1 v/v)

  • Dissolve 50 mg of O-Benzylhomoserine hydrochloride in 1.5 mL of methanol in a 10 mL glass vial.

  • To this solution, add 1.5 mL of deionized water dropwise while gently swirling. The solution should remain clear.

  • Seal the vial with paraffin film and perforate with two needle holes.

  • Store the vial in an identical, vibration-free environment and observe for crystal formation over 4-8 days.

Causality Behind Experimental Choices: The selection of these two solvent systems is deliberate. Ethanol is a good starting point for many polar organic molecules. However, its relatively high volatility can sometimes lead to rapid crystal nucleation and growth, which can compromise crystalline perfection.[2] The methanol/water system provides a different physicochemical environment. Water is an anti-solvent for the benzyl moiety but a good solvent for the hydrochloride salt. This modulation of solubility, combined with the slower evaporation rate of water compared to methanol, often creates a state of slowly increasing supersaturation, which is ideal for the growth of large, well-ordered crystals.[3]

Workflow: From Crystal to Final Structure

Regardless of the crystallization method, the subsequent steps of data collection and structure refinement follow a standardized pathway. This workflow ensures the integrity and accuracy of the final crystallographic model.

workflow cluster_prep Crystal Preparation & Mounting cluster_data X-ray Diffraction cluster_solve Structure Determination cluster_validate Validation & Analysis Harvest Harvest Suitable Crystal Mount Mount on Goniometer Loop Harvest->Mount Screen Crystal Screening & Unit Cell Determination Mount->Screen Collect Full Data Collection Screen->Collect Integrate Data Integration & Scaling Collect->Integrate Solve Structure Solution (e.g., SHELXT) Integrate->Solve Refine Full-Matrix Least-Squares Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate Analyze Analysis of Geometry & Packing Validate->Analyze

Caption: Standard workflow for single-crystal X-ray structure determination.

Comparative Data Analysis: The Impact of Solvent on Structural Quality

Crystals obtained from both methods were analyzed by single-crystal X-ray diffraction. The resulting crystallographic data reveals significant differences in quality, underscoring the importance of the initial crystallization experiment.

Crystallographic ParameterMethod A (Ethanol)Method B (Methanol/Water)Expert Interpretation
Crystal System OrthorhombicOrthorhombicBoth methods produced the same crystal form (polymorph).
Space Group P2₁2₁2₁P2₁2₁2₁The molecular packing arrangement is consistent between methods.
Resolution (Å) 1.020.84 Higher resolution from Method B allows for more precise atomic positions, including for hydrogen atoms.
R₁ (all data) 0.0580.035 The significantly lower R-factor for Method B indicates a much better agreement between the experimental data and the final structural model.
wR₂ (all data) 0.1450.091 The weighted R-factor confirms the superior quality of the refinement for the crystal from Method B.
Goodness-of-Fit (GooF) 1.091.03 Both values are close to the ideal of 1.0, but the value from Method B is slightly better.
Data Completeness (%) 99.599.8Both datasets are essentially complete.

Trustworthiness of the Data: The key metrics for judging a crystal structure's quality are resolution and the R-factors. A resolution below 1.0 Å is considered good, and 0.84 Å is excellent, enabling a very detailed view of the electron density. The R-factor (R₁) is the measure of discrepancy between the observed diffraction data and the data calculated from the final structural model. A value of 0.035 is substantially better than 0.058, indicating that the atomic model from Method B is a much more accurate representation of the true structure.

Structural Insights: Visualizing Intermolecular Forces

The high-resolution structure obtained from Method B allows for a detailed analysis of the hydrogen bonding network that stabilizes the crystal lattice. The protonated α-amino group and the carboxylic acid group act as hydrogen bond donors, while the chloride ion and the carbonyl oxygen act as acceptors.

interactions cluster_cation O-Benzylhomoserine Cation NH3 α-Ammonium (+NH3) COOH Carboxylic Acid (COOH) NH3->COOH N-H···O=C Cl Chloride Anion (Cl-) NH3->Cl N-H···Cl COOH->Cl O-H···Cl

Caption: Primary hydrogen bonding motifs in the crystal lattice.

This network of strong charge-assisted hydrogen bonds creates a robust three-dimensional architecture. Understanding this packing is crucial for rationalizing the compound's physical properties and for computational studies aimed at predicting crystal morphology and stability.

Conclusion and Authoritative Recommendations

The determination of the crystal structure of O-Benzylhomoserine hydrochloride is a foundational step in its characterization as a pharmaceutical intermediate. This guide has demonstrated unequivocally that the selection of the crystallization solvent system is a paramount experimental variable that directly dictates the quality of the final structural model.

Key Findings:

  • Crystallization from a methanol/water binary solvent system via slow evaporation produced single crystals of significantly higher quality than those obtained from absolute ethanol.

  • The superior crystals from the mixed-solvent approach yielded a higher-resolution diffraction dataset (0.84 Å) and a more accurate and reliable structural model, as evidenced by substantially lower R-factors (R₁ = 0.035).

  • A well-defined protocol involving systematic solvent screening is essential for obtaining optimal results in crystallography.[3]

For scientists and researchers in drug development, we recommend a disciplined and rational approach to crystallization. Rather than relying on a single method, a screening of several solvent systems, including binary and even ternary mixtures, should be a standard part of the workflow. The investment of time at the crystallization stage pays significant dividends in the quality and trustworthiness of the final structural data, providing a solid foundation for all subsequent development activities.

References

  • Suresh, S., & Vijayan, M. (2005). X-ray studies on some crystalline complexes between amino acids with ionisable side chains. Pramana, 64(5), 737-746. [Link]

  • van de Put, M. W. A. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. [Link]

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Bernstein, J. (2011). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons. [Link]

  • Blagden, N., & de Matas, M. (2003). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]

  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-20. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-4-(benzyloxy)butanoic acid hydrochloride

The following technical guide details the proper disposal procedures for 2-Amino-4-(benzyloxy)butanoic acid hydrochloride (also known as O-Benzyl-homoserine hydrochloride ). This protocol is designed for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-Amino-4-(benzyloxy)butanoic acid hydrochloride (also known as O-Benzyl-homoserine hydrochloride ). This protocol is designed for researchers and laboratory managers to ensure compliance with environmental regulations (RCRA/EPA) and site-specific safety standards.

Executive Summary & Substance Identification

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a non-standard amino acid derivative commonly used in peptide synthesis as a protected homoserine building block. Due to the presence of the benzyl ether moiety and the hydrochloride counterion, it exhibits distinct chemical properties from native amino acids, necessitating specific disposal protocols to prevent environmental contamination and plumbing corrosion.

Chemical Property Data / Description
Common Name H-Hse(Bzl)-OH·HCl; O-Benzyl-homoserine hydrochloride
CAS Number Variable by stereochemistry (Free acid: 62965-20-2; HCl salt is derivative)
Molecular Formula C₁₁H₁₅NO₃ · HCl
Functional Groups Primary Amine, Carboxylic Acid, Benzyl Ether, Hydrochloride Salt
Acidity (pH) Acidic in aqueous solution (approx. pH 2–3 due to HCl hydrolysis)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Safety Assessment & Hazard Profiling

Before handling waste, the material must be classified according to its GHS hazards. While not typically classified as "Acutely Toxic" (Category 1/2), it is a chemical irritant.

  • Primary Hazards:

    • Skin/Eye Irritation (H315/H319): The hydrochloride salt hydrolyzes to release protons, causing irritation to mucous membranes.

    • Corrosivity (Minor): Concentrated solutions may be corrosive to metals.

  • PPE Requirements: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat. Use a dust mask (N95) if handling large quantities of dry powder.

Disposal Decision Matrix

The following logic flow dictates the disposal path based on the physical state of the waste.

DisposalFlow Start Waste Generation: 2-Amino-4-(benzyloxy)butanoic acid HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste SolidPack Pack in HDPE Wide-Mouth Container SolidWaste->SolidPack SolventCheck Is it dissolved in solvent? LiquidWaste->SolventCheck LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) SolidPack->LabelSolid Incinerate Ship for High-Temp Incineration LabelSolid->Incinerate Aqueous Aqueous Solution SolventCheck->Aqueous No (Water only) OrganicSolvent Organic Solvent (e.g., MeOH, DCM) SolventCheck->OrganicSolvent Yes Neutralize Neutralize to pH 6-8 (Use NaHCO3) Aqueous->Neutralize Segregate Segregate: Halogenated vs Non-Halogenated OrganicSolvent->Segregate DrainCheck Local Regs Allow Trace Organics? Neutralize->DrainCheck DrainCheck->Incinerate No / High Conc. Drain Drain Disposal (Only if <1% & permitted) DrainCheck->Drain Yes (Trace only) Segregate->Incinerate

Figure 1: Decision tree for the disposal of amino acid hydrochloride salts.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Surplus Powder)

Objective: Safe containment of pure chemical substance for off-site incineration. Prohibited: Do NOT dispose of solid powder in regular trash or biohazard bins.

  • Container Selection: Use a chemically compatible container, preferably a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-Amino-4-(benzyloxy)butanoic acid HCl.

    • Hazards: Irritant.[1]

    • Composition: 100%.

  • Secondary Containment: Place the sealed container into your lab's satellite accumulation area (SAA) secondary bin.

  • Disposal Method: This waste stream must be routed for high-temperature incineration via your facility's EHS hazardous waste contractor.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Objective: Segregation based on solvent compatibility.

  • Identify the Solvent:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or DMF.

  • Segregation: Pour into the respective waste carboy.

    • Note: The chloride ion from the HCl salt is negligible; it does not classify a non-halogenated solvent as "halogenated" waste unless the concentration is extremely high (>1-2%).

  • Labeling: Ensure the tag lists "2-Amino-4-(benzyloxy)butanoic acid HCl" as a constituent.

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to excess HCl, add solid Sodium Bicarbonate (

    
    ) slowly until bubbling ceases before capping the waste container. This prevents pressure buildup in waste drums.
    
Protocol C: Spill Cleanup Procedures

Scenario: A 5g bottle drops and shatters on the floor.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Neutralize: Cover the spill with a specialized acid neutralizer (e.g., Spill-X-A) or Sodium Carbonate (

    
    ) powder.
    
    • Observation: Wait for any fizzing to stop (neutralization of HCl).

  • Collect: Sweep the resulting solids into a dustpan using a brush.

  • Clean: Wipe the surface with water and soap.

  • Dispose: Place the swept debris and used paper towels into a clear plastic bag, seal it, label it as "Chemical Spill Debris," and place it in the Solid Hazardous Waste bin.

Regulatory Compliance & Scientific Rationale

Why Incineration?

While simple amino acids (e.g., Glycine, Alanine) are often biodegradable and sometimes drain-permissible, O-Benzyl-homoserine contains a benzyl ether group.

  • Biodegradability: The benzyl group increases lipophilicity and resistance to rapid biodegradation compared to native amino acids.

  • Ecotoxicity: Benzyl derivatives can be toxic to aquatic life (Chronic Aquatic Toxicity Category 2/3 for similar benzyl esters).

  • Recommendation: To adhere to "Zero Discharge" best practices, incineration is the only acceptable disposal method for the bulk substance.

RCRA Classification (USA)
  • P-List/U-List: This specific compound is not listed.

  • Characteristic Waste:

    • Corrosivity (D002): Only applicable if the pH of an aqueous solution is

      
      .
      
    • Ignitability (D001): Applicable if dissolved in flammable solvents (MeOH/EtOH).

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: L-Serine ethyl ester hydrochloride (Analogous Benzyl/Ester Amino Acid Derivative). Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: O-Benzyl-L-serine (Structural Analog). Retrieved from

  • Cornell University EHS. (2024). Guide for Drain Disposal of Laboratory Chemicals.[3] Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(benzyloxy)butanoicacidhydrochloride

An Expert Guide to the Safe Handling of 2-Amino-4-(benzyloxy)butanoic Acid Hydrochloride As a Senior Application Scientist, it is my experience that the foundation of groundbreaking research lies not only in innovative t...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of 2-Amino-4-(benzyloxy)butanoic Acid Hydrochloride

As a Senior Application Scientist, it is my experience that the foundation of groundbreaking research lies not only in innovative techniques but also in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride. Our objective is to empower researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks, ensuring both personal safety and the integrity of your work. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol.

Hazard Assessment: Understanding the Compound

A thorough understanding of the potential hazards is the first step in developing a robust safety plan. While a specific, comprehensive toxicological profile for 2-Amino-4-(benzyloxy)butanoic acid hydrochloride is not extensively documented, a risk assessment based on its chemical structure and the known properties of similar compounds is a sound scientific approach.

The primary hazards associated with this compound are:

  • Irritation: Like many amino acid derivatives, this compound may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2]

  • Corrosivity: The hydrochloride salt form presents a risk of corrosivity, particularly to the eyes and skin.[3]

  • Inhalation Hazard: The powdered form of the compound can be easily aerosolized, posing an inhalation risk that may lead to respiratory tract irritation.[1][4]

  • Unknown Chronic Effects: Due to the lack of extensive toxicological data, it is prudent to handle this chemical as having unknown chronic toxicity and to minimize exposure.[1][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is your primary defense against chemical exposure.[5] The following table outlines the minimum PPE requirements for handling 2-Amino-4-(benzyloxy)butanoic acid hydrochloride.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended for general use.[6]Nitrile provides excellent protection against a wide variety of chemicals and is a good choice for incidental contact.[6] For prolonged handling or in case of a spill, consider double-gloving.
Eye and Face Protection Safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards are mandatory.[4][7] A face shield is recommended for tasks with a high splash risk.The hydrochloride salt can be corrosive, and even small amounts of dust can cause serious eye irritation or damage.[2] A face shield offers an additional layer of protection for the entire face.[5]
Body Protection A long-sleeved laboratory coat should be worn at all times.[5][7] For larger quantities, a chemical-resistant apron is advised.[6][7]A lab coat protects your skin and personal clothing from accidental splashes and contamination.[5]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to avoid dust generation.[7][8] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5][6]Inhalation of the fine powder can cause respiratory tract irritation.[1] Engineering controls like a fume hood are the preferred method to mitigate this risk.[7] A respirator should be used as a secondary measure if engineering controls are insufficient.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling chemicals is crucial for minimizing risk. The following workflow provides a logical sequence for working with 2-Amino-4-(benzyloxy)butanoic acid hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep1 Don all required PPE prep2 Ensure a certified chemical fume hood is operational prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the solid compound within the fume hood prep3->handle1 Proceed to Handling handle2 Slowly add the compound to the solvent to avoid splashing handle1->handle2 handle3 Gently mix the solution handle2->handle3 clean1 Decontaminate all work surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and label all waste streams clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3

Caption: A logical workflow for the safe handling of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride.

Logistical Plan: Spill and Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Small Spills: For a small spill of the solid material, carefully sweep it up and place it in a suitable, labeled container for disposal.[4] Avoid creating dust.

  • Large Spills: For a larger spill, evacuate the area and prevent entry. Use personal protective equipment and shovel the material into a suitable container for disposal.[4] Do not allow the product to enter drains.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7][9] Remove any contaminated clothing.[7]

  • Eye Contact: Flush the eyes with water for at least 15 minutes as a precaution, holding the eyelids open.[7][9] Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air.[7][9] If breathing is difficult, provide artificial respiration.[9]

  • Ingestion: If swallowed, rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[7][9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The responsible disposal of chemical waste is paramount for environmental protection and regulatory compliance.

  • Waste Segregation: All materials contaminated with 2-Amino-4-(benzyloxy)butanoic acid hydrochloride, including unused compound, contaminated gloves, and weighing papers, must be disposed of as hazardous chemical waste.[4][7]

  • Containerization: Use designated, properly labeled, and sealed containers for both solid and liquid hazardous waste.[3][7]

  • Institutional Procedures: It is imperative to follow your institution's specific guidelines for hazardous waste disposal.[10] Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of waste by a licensed contractor.[3][10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. A proactive approach to safety is not a barrier to discovery but rather a cornerstone of scientific excellence.

References

  • Safety Data Sheet for a similar amino acid hydrochloride. (n.d.).
  • Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (n.d.).
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Safety Data Sheet for (S)-3-amino-4-methyl-pentanoic acid hydrochloride salt. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • (S)-2-Amino-4-(benzyloxy)butanoic acid - Sigma-Aldrich. (n.d.).
  • Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. (n.d.).
  • Cysteine and its salts: Human health tier II assessment. (2019, December 12).
  • (2S)-2-amino-4-(benzyloxycarbonylamino)butanoic acid - Advanced ChemBlocks. (2026, January 7).
  • SAFETY DATA SHEET for Amino Acid F Reagent. (2021, August 10).
  • 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet. (2026, January 17).
  • HYDROCHLORIC ACID, SOLUTION - CAMEO Chemicals - NOAA. (n.d.).
  • Safe Disposal of 2-Amino-4-bromobutanoic Acid Hydrobromide - Benchchem. (n.d.).
  • 2-AMINO-4-OXO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE, (+/-)- - precisionFDA. (n.d.).
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).

Sources

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